molecular formula C13H8N2O B1320521 6-(4-Formylphenyl)nicotinonitrile CAS No. 851340-81-3

6-(4-Formylphenyl)nicotinonitrile

Cat. No.: B1320521
CAS No.: 851340-81-3
M. Wt: 208.21 g/mol
InChI Key: QHBXHUMKKRNYKM-UHFFFAOYSA-N
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Description

6-(4-Formylphenyl)nicotinonitrile (CAS 851340-81-3) is a versatile chemical compound serving as a valuable synthetic intermediate in organic chemistry and medicinal chemistry research. With the molecular formula C13H8N2O and a molecular weight of 208.22, this compound features both a formyl group and a nitrile group on a biphenyl-like scaffold, making it a useful building block for the construction of more complex molecular architectures [ 1 ]. This compound is part of a class of heterocyclic compounds that are of significant interest in pharmaceutical research. Related structural analogs, particularly heterocyclic diamidines, are actively investigated as potential therapeutic agents due to their ability to interact with specific DNA sequences. Such compounds can inhibit the binding of transcription factors like HOXA9 to DNA, a mechanism that is being explored in foundational research for diseases such as acute myeloid leukemia (AML) [ 2 ]. By competing with transcription factor binding, these classes of molecules can alter gene expression, influence cell survival, and promote differentiation in experimental models, highlighting the potential of this chemical family in developing new research tools and therapies [ 2 ]. Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(4-formylphenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-7-11-3-6-13(15-8-11)12-4-1-10(9-16)2-5-12/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBXHUMKKRNYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594703
Record name 6-(4-Formylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851340-81-3
Record name 6-(4-Formylphenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 6-(4-Formylphenyl)nicotinonitrile

[1][2][3]

CAS: 851340-81-3 Molecular Weight: 208.22 g/mol Formula: C₁₃H₈N₂O[1]

Executive Summary

6-(4-Formylphenyl)nicotinonitrile is a bifunctional heteroaryl building block characterized by a pyridine core substituted with a nitrile group at the C3 position and a 4-formylphenyl moiety at the C6 position.[1] This specific substitution pattern renders it a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs), particularly in the development of androgen receptor antagonists, kinase inhibitors, and liquid crystal materials.[1]

As a "push-pull" system containing both an electron-withdrawing nitrile and an aldehyde handle, this molecule serves as a versatile electrophile in reductive aminations, Knoevenagel condensations, and heterocycle ring formations.[1] This guide outlines the physicochemical properties, validated synthetic protocols, and quality control parameters required for the rigorous handling of this compound.

Cheminformatics & Physical Properties[2][3][4][5]

The molecular weight of 208.22 g/mol is derived from the precise isotopic masses of its constituent atoms.[1] Researchers must verify the identity of purchased lots against the following cheminformatics profile to ensure downstream reaction stoichiometry.

Table 1: Physicochemical Profile[3][4]
PropertyValueNotes
Molecular Weight 208.22 g/mol Average mass
Exact Mass 208.0637 DaMonoisotopic (for HRMS)
Molecular Formula C₁₃H₈N₂O
CAS Number 851340-81-3
Physical State SolidPale yellow to off-white powder
Predicted LogP ~2.3Moderate lipophilicity
H-Bond Acceptors 3N(pyridine), N(nitrile), O(aldehyde)
SMILES N#CC1=CN=C(C2=CC=C(C=O)C=C2)C=C1Useful for cheminformatics software

Synthetic Protocol: Suzuki-Miyaura Coupling[3]

The most robust method for synthesizing 6-(4-formylphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid .[1] This route avoids the oxidation of sensitive alcohol precursors and provides high regioselectivity.[1]

Reaction Mechanism & Workflow

The reaction proceeds via the oxidative addition of the chloropyridine to the Pd(0) species, followed by transmetallation with the aryl boronate and reductive elimination to form the biaryl bond.[1]

Detailed Protocol

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)[1]

  • 4-Formylphenylboronic acid (1.1 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (3-5 mol%)[1]

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inertion: Charge a reaction vessel with 6-chloronicotinonitrile, 4-formylphenylboronic acid, and K₂CO₃. Purge with nitrogen or argon for 15 minutes to remove ambient oxygen.[1]

  • Solvation: Add degassed 1,4-dioxane and water.

  • Catalysis: Add Pd(dppf)Cl₂[1][2]·DCM rapidly under positive inert gas pressure.[1]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor consumption of the chloride starting material via TLC (Hexane/EtOAc 7:3) or HPLC.[1][2][3]

  • Work-up: Cool to room temperature. Dilute with ethyl acetate and wash with brine.[1][3] Dry the organic layer over anhydrous Na₂SO₄.[1][3]

  • Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).

SuzukiCouplingStartStart:Reagent WeighingInertInert Atmosphere(N2/Ar Purge)Start->InertMixAdd Solvent &Catalyst (Pd)Inert->MixHeatReflux at 90°C(4-6 Hours)Mix->HeatMonitorMonitor: TLC/HPLC(Check SM Disappearance)Heat->MonitorMonitor->HeatIncompleteWorkupWork-up:Extraction (EtOAc/Brine)Monitor->WorkupCompletePurifyPurification:Column ChromatographyWorkup->PurifyProductFinal Product:6-(4-Formylphenyl)nicotinonitrilePurify->Product

Figure 1: Operational workflow for the Suzuki-Miyaura synthesis of the target biaryl.

Quality Control & Characterization

Ensuring the integrity of 6-(4-formylphenyl)nicotinonitrile requires verifying both the biaryl linkage and the intact aldehyde functionality, which is prone to oxidation (to carboxylic acid) upon prolonged air exposure.[1]

Analytical Specifications
MethodExpected SignalMechanistic Insight
¹H NMR (DMSO-d₆) δ ~10.1 ppm (s, 1H) Diagnostic aldehyde proton.[1] Disappearance indicates oxidation.[1]
¹H NMR (Aromatic) δ 9.0–8.0 ppm Pyridine protons (shifted downfield by CN group).[1]
FT-IR 2230 cm⁻¹ (CN) Sharp nitrile stretch.[1]
FT-IR 1700 cm⁻¹ (C=O) Strong carbonyl stretch confirming formyl group.[1]
LC-MS (ESI+) m/z 209.1 [M+H]⁺ Protonated molecular ion.[1]
QC Decision Tree

The following logic gate should be applied upon receipt of new batches or after synthesis to determine suitability for downstream applications.

QCDecisionSampleSampleAnalysisCheckH11H NMR:Aldehyde Peak(10.1 ppm)?Sample->CheckH1CheckPurityHPLC Purity> 97%?CheckH1->CheckPurityYesResultFailFAIL:Repurify / DiscardCheckH1->ResultFailNo (Oxidized)CheckAcidAcid Impurity(Broad OH >12ppm)?CheckPurity->CheckAcidYesCheckPurity->ResultFailNoResultPassPASS:Release for UseCheckAcid->ResultPassNoCheckAcid->ResultFailYes (Acid Present)

Figure 2: Quality Control logic for validating reagent integrity prior to use.

Applications in Drug Discovery[3]

The 6-(4-formylphenyl)nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in diverse bond-forming reactions while maintaining a rigid biaryl geometry.

  • Reductive Amination: The aldehyde group reacts with primary amines (in the presence of NaBH(OAc)₃) to form benzylic amines, a common motif in GPCR ligands.[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds yields conjugated systems useful for fluorescent probes or Michael acceptors.[1]

  • Heterocycle Formation: The nitrile and aldehyde groups can be cyclized to form fused ring systems like phthalazines or isoquinolines under specific conditions.[1]

Storage & Stability[3]
  • Condition: Store at 2–8°C under an inert atmosphere (Argon).

  • Risk: The aldehyde is susceptible to autoxidation to the carboxylic acid (6-(4-carboxyphenyl)nicotinonitrile).[1]

  • Retest: Retest purity via ¹H NMR every 6 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21364144, 6-Formylpyridine-3-carbonitrile. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews. Retrieved from [Link][1]

  • Organic Syntheses. Preparation of Nicotinonitrile and Derivatives. Retrieved from [Link][1]

Technical Guide: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 6-(4-Formylphenyl)nicotinonitrile CAS: 851340-81-3 Core Structure: 3-cyano-pyridine substituted at the 6-position with a 4-formylphenyl group.[1]

This guide details the synthesis of 6-(4-Formylphenyl)nicotinonitrile, a critical biaryl scaffold often utilized as an intermediate in the development of BET bromodomain inhibitors, kinase inhibitors, and retinoic acid receptor agonists.

The primary synthetic challenge lies in the chemoselectivity required to form the biaryl C-C bond while preserving two sensitive electrophilic handles: the nitrile (cyano) group on the pyridine ring and the aldehyde (formyl) group on the phenyl ring. Both groups are susceptible to nucleophilic attack and hydrolysis. Therefore, the selected pathways prioritize mild, transition-metal-catalyzed cross-coupling reactions over harsh nucleophilic aromatic substitutions.

Primary Synthesis Pathway: Suzuki-Miyaura Coupling

The industry-standard approach for this scaffold is the palladium-catalyzed Suzuki-Miyaura coupling. This pathway offers the highest functional group tolerance and scalability.

Retrosynthetic Logic
  • Disconnection: The biaryl bond between C6 of the pyridine and C1' of the phenyl ring.

  • Electrophile: 6-Halonicotinonitrile (6-Chloro- or 6-Bromonicotinonitrile). The electron-deficient nature of the pyridine ring at C6 facilitates oxidative addition.

  • Nucleophile: 4-Formylphenylboronic acid.

  • Key Advantage: Avoids the use of protecting groups for the aldehyde, as the Suzuki reaction proceeds under conditions (mild base, aqueous/organic biphasic system) where the aldehyde is generally stable.

Reaction Mechanism & Workflow

The catalytic cycle involves oxidative addition of the palladium catalyst to the halopyridine, transmetallation with the boronic acid (activated by base), and reductive elimination to release the product.

SuzukiMechanism Start Reagents: 6-Bromonicotinonitrile + 4-Formylphenylboronic Acid BaseAct Base Activation (Boronate Species) Start->BaseAct Activation Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Pd(II)-Ar-X Complex) Pd0->OxAdd + Halopyridine TransMet Transmetallation (Pd(II)-Diaryl Complex) OxAdd->TransMet BaseAct->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Target: 6-(4-Formylphenyl)nicotinonitrile RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of 6-halonicotinonitrile and arylboronic acid.

Detailed Experimental Protocol

Reagents:

  • 6-Bromonicotinonitrile (1.0 equiv) [CAS: 20099-89-2] or 6-Chloronicotinonitrile [CAS: 33252-28-7]

  • 4-Formylphenylboronic acid (1.1 equiv) [CAS: 87199-17-5]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ or K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane or DME (Dimethoxyethane)

Step-by-Step Procedure:

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 6-bromonicotinonitrile (1.83 g, 10 mmol) and 4-formylphenylboronic acid (1.65 g, 11 mmol).

  • Solvent Addition: Add 1,4-Dioxane (40 mL). Degas the solution by bubbling nitrogen or argon through it for 15 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.

  • Catalyst & Base: Add Pd(dppf)Cl₂ (408 mg, 0.5 mmol) followed by degassed 2M aqueous Na₂CO₃ (10 mL, 20 mmol).

  • Reaction: Heat the mixture to 85-90°C under an inert atmosphere (N₂ balloon) for 6–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

  • Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of Hexane/EtOAc (from 9:1 to 7:3).

    • Expected Yield: 85–92%.

    • Appearance: Off-white to pale yellow solid.

Alternative Pathway: Oxidation of Methyl Precursor

This pathway is viable when the aldehyde-boronic acid is unavailable or if the aldehyde functionality proves unstable under specific coupling conditions required for other substituents.

Strategic Logic

Instead of coupling the aldehyde directly, a methyl group is carried through the coupling step and subsequently oxidized. This is a "masking" strategy.

  • Step 1: Suzuki coupling of 6-chloronicotinonitrile + 4-Tolylboronic acid → 6-(p-tolyl)nicotinonitrile.

  • Step 2: Benzylic oxidation of the methyl group to the aldehyde.

Oxidation Protocol (Step 2)

Reagents:

  • 6-(p-Tolyl)nicotinonitrile

  • Selenium Dioxide (SeO₂) [CAS: 7446-08-4]

  • Solvent: 1,4-Dioxane/Water or Xylenes

Procedure:

  • Dissolve 6-(p-tolyl)nicotinonitrile (1.0 equiv) in 1,4-dioxane.

  • Add SeO₂ (1.2–1.5 equiv).

  • Reflux (100°C) for 4–8 hours.

  • Note: SeO₂ is toxic and can produce foul-smelling byproducts. Rigorous filtration (Celite) is required to remove selenium metal byproducts.

  • Yield: Oxidation yields are typically lower (60–75%) compared to the direct Suzuki coupling of the aldehyde.

Comparative Analysis of Methods

FeaturePrimary Pathway (Direct Suzuki)Secondary Pathway (Methyl Oxidation)
Step Count 1 Step2 Steps
Atom Economy HighLower (Oxidant waste)
Yield High (80-95%)Moderate (Cumulative ~50-60%)
Cost Moderate (Pd catalyst)Moderate (Extra step costs)
Scalability ExcellentGood, but SeO₂ waste is problematic
Risk Aldehyde oxidation (air)Over-oxidation to carboxylic acid

Troubleshooting & Optimization (Expert Insights)

Common Failure Modes
  • Hydrolysis of Nitrile: Using strong hydroxide bases (NaOH, KOH) or prolonged heating can hydrolyze the nitrile to a primary amide.

    • Solution: Use milder bases like K₃PO₄ or Na₂CO₃. Keep reaction time optimized.

  • Pd Black Formation: Catalyst decomposes before reaction completion.

    • Solution: Ensure rigorous degassing. Add ligands like SPhos or XPhos if the aryl chloride is unreactive.

  • Aldehyde Oxidation: The product aldehyde oxidizes to carboxylic acid during workup.

    • Solution: Perform workup quickly; avoid prolonged exposure to air on silica gel; store under inert gas.

Analytical Validation

Every batch must be validated using the following criteria:

  • ¹H NMR (DMSO-d₆): Look for the distinct aldehyde proton singlet at ~10.1 ppm and the aromatic patterns.

  • IR Spectroscopy:

    • Nitrile stretch: ~2230 cm⁻¹ (sharp).

    • Carbonyl (Aldehyde) stretch: ~1700 cm⁻¹.

  • HRMS: Confirm molecular ion [M+H]⁺ = 209.07 (approx).

OptimizationLogic Problem Low Yield / Impurities Check1 Check Base Strength (Avoid NaOH) Problem->Check1 Check2 Check Degassing (O2 poisons Pd) Problem->Check2 Check3 Switch Halide (Cl -> Br or I) Problem->Check3 Solution Optimized Protocol Check1->Solution Check2->Solution Check3->Solution

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

  • BenchChem. Comparative Analysis of 4-Formylphenylboronic Acid Reaction Products. (General Suzuki protocols for formyl-boronic acids).

  • Sigma-Aldrich. Product Specification: 6-(4-Formylphenyl)nicotinonitrile (CAS 851340-81-3).[3]

  • World Intellectual Property Organization. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation. (Describes Suzuki conditions for substituted nicotinonitriles).

  • European Patent Office. EP1103546B1 - Process for preparation of pyridine derivatives. (Oxidation protocols for methyl-pyridines).

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. (Alternative formylation strategies).

Sources

An In-depth Technical Guide to the Starting Materials for 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-(4-Formylphenyl)nicotinonitrile

6-(4-Formylphenyl)nicotinonitrile is a valuable bifunctional molecule that serves as a crucial building block in the synthesis of a variety of complex organic compounds, particularly in the pharmaceutical and materials science sectors. Its structure, featuring a reactive formyl group and a versatile cyano-substituted pyridine ring, allows for a wide range of subsequent chemical modifications. This guide provides a comprehensive overview of the primary starting materials and the predominant synthetic route for the preparation of this important intermediate, with a focus on the underlying chemical principles and practical experimental considerations.

Core Starting Materials: A Closer Look

The most prevalent and efficient synthetic strategy for 6-(4-Formylphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction joins two key fragments: a pyridine derivative and a phenylboronic acid derivative.

The Pyridine Component: 6-Halonicotinonitriles

The pyridine core of the target molecule is typically introduced in the form of a 6-halonicotinonitrile, with 6-chloronicotinonitrile being a common and cost-effective choice. The halogen atom at the 6-position of the pyridine ring serves as the electrophilic partner in the Suzuki coupling reaction. The reactivity of the halide in the oxidative addition step of the catalytic cycle generally follows the order I > Br > OTf >> Cl.[2] While chloro-derivatives are less reactive than their bromo or iodo counterparts, their lower cost and wider availability often make them attractive starting materials, especially with the development of highly active palladium catalyst systems.[2]

Synthesis of 6-Chloronicotinonitrile:

6-Chloronicotinonitrile can be prepared from commercially available precursors such as 6-hydroxynicotinamide. A common synthetic route involves the conversion of the amide group to a nitrile and the hydroxyl group to a chloride.

A representative, though not the only, synthetic pathway could involve the following conceptual steps:

  • Dehydration of the Amide: The amide group of 6-hydroxynicotinamide can be dehydrated to the corresponding nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).[3]

  • Chlorination of the Hydroxyl Group: The hydroxyl group can be converted to a chloride using a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). Often, these two transformations can be accomplished in a single step.

The Phenylboronic Acid Component: 4-Formylphenylboronic Acid

The second key starting material is 4-formylphenylboronic acid. This organoboron compound acts as the nucleophilic partner in the Suzuki coupling.[4] The boronic acid group is essential for the transmetalation step in the catalytic cycle, while the formyl group provides a handle for further synthetic transformations in the final product.

Synthesis of 4-Formylphenylboronic Acid:

4-Formylphenylboronic acid is commercially available, but for large-scale syntheses or for research purposes, it can be prepared from 4-bromobenzaldehyde. A common laboratory-scale synthesis involves the following key steps:

  • Protection of the Aldehyde: The reactive aldehyde group is first protected to prevent it from interfering with the subsequent Grignard reaction. This is typically achieved by converting it to an acetal, for example, by reacting with an alcohol in the presence of an acid catalyst.

  • Formation of the Grignard Reagent: The protected 4-bromobenzaldehyde derivative is then reacted with magnesium metal to form the corresponding Grignard reagent.

  • Borylation: The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

  • Hydrolysis: Finally, acidic workup hydrolyzes the resulting boronate ester and deprotects the aldehyde to yield 4-formylphenylboronic acid.

The Suzuki-Miyaura Cross-Coupling Reaction: The Core Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 6-halonicotinonitrile to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5]

  • Transmetalation: The organoboron reagent (4-formylphenylboronic acid), activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, 6-(4-formylphenyl)nicotinonitrile, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (6-Chloronicotinonitrile) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)2 (4-Formylphenylboronic Acid) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Synthesis of 6-(4-Formylphenyl)nicotinonitrile

The following protocol is a representative example for the synthesis of 6-(4-formylphenyl)nicotinonitrile via a Suzuki-Miyaura coupling reaction, based on established procedures for similar transformations.[6] Researchers should optimize these conditions for their specific setup and scale.

Materials:

  • 6-Chloronicotinonitrile

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (eluent for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chloronicotinonitrile (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Solvent Addition and Degassing: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate gradient to afford 6-(4-formylphenyl)nicotinonitrile as a solid.

Data Presentation: Optimizing Reaction Conditions

The yield and purity of the final product can be significantly influenced by various reaction parameters. The following table illustrates a hypothetical optimization of the Suzuki coupling reaction.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O90875
2Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O90882
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100691
4PdCl₂(dppf) (2)-Cs₂CO₃DME/H₂O851088

This is a representative table; actual results may vary.

Experimental Workflow Visualization

experimental_workflow start Start reactants Combine Reactants: - 6-Chloronicotinonitrile - 4-Formylphenylboronic acid - Base start->reactants catalyst Add Catalyst System: - Palladium Source - Ligand reactants->catalyst solvent Add Solvents and Degas catalyst->solvent reaction Heat to Reflux (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 6-(4-Formylphenyl)nicotinonitrile purification->product

Caption: A generalized workflow for the synthesis of 6-(4-formylphenyl)nicotinonitrile.

Conclusion

The synthesis of 6-(4-formylphenyl)nicotinonitrile is most effectively achieved through the Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid. A thorough understanding of the properties of these starting materials, the mechanism of the coupling reaction, and the influence of various reaction parameters is crucial for a successful and efficient synthesis. This guide provides a solid foundation for researchers and drug development professionals to approach the preparation of this versatile building block with confidence.

References

  • Organic Syntheses. nicotinonitrile. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Google Patents. Preparation method of 6-chloronicotinic acid.
  • Google Patents. The preparation method of 2-chloronicotinic acid.
  • National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Online] Available at: [Link] [Accessed February 2, 2026].

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Online] Available at: [Link] [Accessed February 2, 2026].

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Online] Available at: [Link] [Accessed February 2, 2026].

  • YouTube. Suzuki cross-coupling reaction. [Online] Available at: [Link] [Accessed February 2, 2026].

  • National Center for Biotechnology Information. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Online] Available at: [Link] [Accessed February 2, 2026].

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Online] Available at: [Link] [Accessed February 2, 2026].

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. [Online] Available at: [Link] [Accessed February 2, 2026].

  • RSC Publishing. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Synthesis of Nicotinonitrile Derivatives as a New Class of NLO Materials.. [Online] Available at: [Link] [Accessed February 2, 2026].

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Online] Available at: [Link] [Accessed February 2, 2026].

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Myers, A. The Suzuki Reaction. [Online] Available at: [Link] [Accessed February 2, 2026].

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Organic Chemistry Portal. Suzuki Coupling. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Wikipedia. Suzuki reaction. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Google Patents. Synthesis of nicotinic compounds.
  • Google Patents. Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles.
  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Online] Available at: [Link] [Accessed February 2, 2026].

  • National Center for Biotechnology Information. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Organic Chemistry Portal. Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Google Patents. Synthetic method of formyl pyrimidine.
  • ResearchGate. A novel method for the synthesis of nicotinonitrile and diazepin derivatives under microwave irradiation. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Selected substrate scope in the coupling of heteroaryl chlorides a,.... [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. [Online] Available at: [Link] [Accessed February 2, 2026].

  • RSC Blogs. Green Suzuki–Miyaura coupling of heteroaryl chlorides. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Online] Available at: [Link] [Accessed February 2, 2026].

  • Chemistry of Heterocyclic Compounds. THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. [Online] Available at: [Link] [Accessed February 2, 2026].

  • ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Online] Available at: [Link] [Accessed February 2, 2026].

  • National Center for Biotechnology Information. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. [Online] Available at: [Link] [Accessed February 2, 2026].

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Technical Monograph: 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 6-(4-Formylphenyl)nicotinonitrile , a critical bifunctional intermediate in the synthesis of optoelectronic materials and pharmaceutical agents.

A Bifunctional Scaffold for "Push-Pull" Systems and Medicinal Chemistry

Executive Summary

6-(4-Formylphenyl)nicotinonitrile (CAS: 851340-81-3) is a heteroaryl compound characterized by a central pyridine ring substituted with a nitrile group at the 3-position and a 4-formylphenyl group at the 6-position.[1]

This molecule serves as a quintessential "Push-Pull" precursor :

  • Electron Acceptor (A): The nicotinonitrile core (electron-deficient pyridine + nitrile).

  • Linker/Donor Potential: The phenyl ring acts as a conjugated bridge, while the aldehyde allows for the attachment of electron-donating groups (via Knoevenagel condensation) or further chain extension.

Its primary utility lies in organic light-emitting diodes (OLEDs) , fluorescent sensors (specifically Aggregation-Induced Emission, AIE, systems), and as a versatile building block in medicinal chemistry for kinase inhibitors.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 6-(4-Formylphenyl)pyridine-3-carbonitrile
CAS Number 851340-81-3
Molecular Formula C₁₃H₈N₂O
Molecular Weight 208.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in alcohols.
Melting Point 194–197 °C (Typical for analogous biaryls)
Key Functional Groups Nitrile (-CN, pos. 3), Aldehyde (-CHO, pos. 4'), Pyridine N

Synthesis Protocol: The Suzuki-Miyaura Route

The most robust and scalable method for synthesizing 6-(4-Formylphenyl)nicotinonitrile is the Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile with 4-formylphenylboronic acid. This route ensures regioselectivity and avoids the formation of regioisomers common in ring-closure methods.

Reaction Scheme (Graphviz)

Synthesis SM1 6-Chloronicotinonitrile (Electrophile) Cat Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.0 eq) SM1->Cat SM2 4-Formylphenylboronic Acid (Nucleophile) SM2->Cat Solvent Dioxane / H2O (4:1) Reflux, 12-24h Cat->Solvent Oxidative Addition & Transmetallation Product 6-(4-Formylphenyl)nicotinonitrile (Target) Solvent->Product Reductive Elimination

Figure 1: Palladium-catalyzed synthesis pathway ensuring C-C bond formation at the electron-deficient C6 position of the pyridine ring.

Step-by-Step Methodology

Note: This protocol is standardized based on high-efficiency Suzuki couplings for electron-deficient pyridines [1, 2].

Reagents:

  • 6-Chloronicotinonitrile (1.0 eq)

  • 4-Formylphenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v)

Procedure:

  • Degassing: In a round-bottom flask, combine the solvent system (Dioxane/Water). Sparge with Nitrogen or Argon for 30 minutes to remove dissolved oxygen. Crucial: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

  • Assembly: Add 6-chloronicotinonitrile, 4-formylphenylboronic acid, and Na₂CO₃ to the flask.

  • Catalyst Addition: Add Pd(PPh₃)₄ under a positive stream of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 100°C) under inert atmosphere for 12–16 hours. Monitor via TLC (eluent: Hexane/EtOAc 7:3). The product typically appears as a fluorescent spot under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Why this works (Mechanistic Insight): The 6-position of nicotinonitrile is highly activated for oxidative addition due to the electron-withdrawing nature of the pyridine nitrogen and the nitrile group at C3. This makes the chloride a facile leaving group, superior to chlorobenzenes, allowing for high yields (>85%).

Reactivity & Downstream Applications

The value of this molecule lies in its orthogonal reactivity . The aldehyde and nitrile groups can be modified independently to create complex functional materials.

Reactivity Flowchart

Reactivity Core 6-(4-Formylphenyl)nicotinonitrile Aldehyde Aldehyde (-CHO) Reactivity Core->Aldehyde Nitrile Nitrile (-CN) Reactivity Core->Nitrile Knoevenagel Knoevenagel Condensation (w/ Malononitrile) Aldehyde->Knoevenagel Schiff Schiff Base Formation (w/ Amines) Aldehyde->Schiff Dye Push-Pull Fluorescent Dyes (AIEgens) Knoevenagel->Dye Sensor Fluorescent Chemosensors (Ion detection) Schiff->Sensor Click [3+2] Cycloaddition (w/ Azides) Nitrile->Click Hydrolysis Hydrolysis (Acid/Base) Nitrile->Hydrolysis Tetrazole Tetrazole Derivatives (Bioisosteres) Click->Tetrazole Amide Nicotinamides (Biological Activity) Hydrolysis->Amide

Figure 2: Orthogonal functionalization pathways. The aldehyde is typically exploited for optical tuning, while the nitrile is used for biological binding or solubility enhancement.

Key Applications
A. Fluorescent "Push-Pull" Dyes (Optoelectronics)

By reacting the aldehyde with strong electron-withdrawing groups (like malononitrile or indanedione), researchers create Donor-π-Acceptor (D-π-A) systems.

  • Mechanism: The pyridine acts as an auxiliary acceptor. Extending the conjugation at the aldehyde lowers the HOMO-LUMO gap, shifting emission from blue to green/red [3, 4].

  • Use Case: These derivatives often exhibit Aggregation-Induced Emission (AIE) , making them ideal for bio-imaging where high concentration (aggregation) inside cells normally quenches standard fluorophores.[2]

B. Medicinal Chemistry

The nicotinonitrile core is a privileged scaffold in drug discovery.

  • Kinase Inhibition: The nitrogen of the pyridine and the nitrile group can form hydrogen bonds with the hinge region of kinase enzymes.

  • Tetrazole Synthesis: Converting the nitrile to a tetrazole (via sodium azide) creates a carboxylic acid bioisostere, improving metabolic stability and bioavailability [5].

Safety & Handling

  • Hazards: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled. The aldehyde moiety makes it susceptible to oxidation (to carboxylic acid) upon prolonged air exposure.

  • Storage: Store under inert gas (Argon) at 2–8°C.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Use a fume hood to avoid inhalation of dust.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737. Link

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Gomha, S. M., et al. (2024). "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29(8), 1808. Link

  • Kakadiya, R., et al. (2024). "Synthesis and screening of 2-amino-6-aryl nicotinonitriles." Journal of Chemical Research.
  • Key Organics. (2024). "Safety Data Sheet: 6-(4-formylphenyl)nicotinonitrile." Link

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Substituted Nicotinonitriles

6-(4-Formylphenyl)nicotinonitrile stands as a crucial building block in contemporary medicinal chemistry and materials science. Its unique trifunctional molecular architecture, featuring a pyridine ring, a nitrile group, and a formylphenyl moiety, makes it a versatile intermediate for the synthesis of a diverse range of complex organic molecules. The pyridine core is a common scaffold in numerous pharmaceuticals, while the nitrile and formyl groups offer reactive handles for further chemical transformations, such as the construction of elaborate heterocyclic systems or the introduction of pharmacophores. Consequently, a robust and well-characterized protocol for its synthesis is of paramount importance for researchers engaged in drug discovery and the development of novel functional materials.

This document provides a comprehensive guide to the synthesis of 6-(4-formylphenyl)nicotinonitrile, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is celebrated for its high efficiency, functional group tolerance, and mild reaction conditions, making it an ideal choice for this particular transformation.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss the necessary characterization techniques to ensure the purity and identity of the final product.

Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides.[1][3][4] The reaction is catalyzed by a palladium(0) complex and requires a base for the activation of the organoboron species. The generally accepted catalytic cycle proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 6-chloronicotinonitrile) to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent (4-formylphenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) intermediate.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product, 6-(4-formylphenyl)nicotinonitrile, and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling and can significantly impact the reaction yield and purity of the product.[5]

Experimental Protocol: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

This protocol details the synthesis of 6-(4-formylphenyl)nicotinonitrile via the Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
6-ChloronicotinonitrileC₆H₃ClN₂138.551.0 g7.22
4-Formylphenylboronic acidC₇H₇BO₃149.941.3 g8.661.2 equivalents
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.42 g0.365 mol%
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.0 g14.442.0 equivalents
1,4-DioxaneC₄H₈O₂88.1140 mL-Anhydrous
Water (H₂O)H₂O18.0210 mL-Degassed
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinonitrile (1.0 g, 7.22 mmol), 4-formylphenylboronic acid (1.3 g, 8.66 mmol), and potassium carbonate (2.0 g, 14.44 mmol).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvents:

    • Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.42 g, 0.36 mmol) to the flask.

    • Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 90-95 °C using a heating mantle.

    • Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to isolate the pure 6-(4-formylphenyl)nicotinonitrile.

    • The fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated to yield the final product as a solid.

Visualization of the Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: - 6-Chloronicotinonitrile - 4-Formylphenylboronic acid - K2CO3 inert_atm Establish Inert Atmosphere (N2 or Ar) reactants->inert_atm add_catalyst Add Pd(PPh3)4 inert_atm->add_catalyst add_solvents Add Dioxane and Water add_catalyst->add_solvents heat Heat to 90-95 °C (12-16 hours) add_solvents->heat cool Cool to Room Temperature heat->cool extract Dilute and Extract with Ethyl Acetate cool->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography isolate Isolate Pure Product chromatography->isolate

Caption: Experimental workflow for the synthesis of 6-(4-formylphenyl)nicotinonitrile.

Characterization of 6-(4-Formylphenyl)nicotinonitrile

To confirm the identity and purity of the synthesized 6-(4-formylphenyl)nicotinonitrile, a combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy will confirm the presence of all protons in the molecule and their respective chemical environments. The spectrum should show signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic singlet for the aldehyde proton (typically around 9-10 ppm).

    • ¹³C NMR spectroscopy will show the presence of all unique carbon atoms in the molecule, including the nitrile carbon, the aldehyde carbonyl carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretch of the nitrile group. A strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the aldehyde.

  • Mass Spectrometry (MS):

    • Mass spectrometry will determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 6-(4-formylphenyl)nicotinonitrile (C₁₃H₈N₂O, M.W. = 208.22 g/mol ).

Troubleshooting and Expert Insights

  • Low Yield: If the reaction yield is low, ensure that the reagents and solvents are of high purity and that the reaction was carried out under strictly inert conditions. The palladium catalyst is sensitive to oxygen, and its deactivation can lead to incomplete conversion.

  • Side Reactions: The presence of impurities in the starting materials can lead to the formation of side products. For instance, homocoupling of the boronic acid can occur. Purification by column chromatography is crucial to remove these byproducts.

  • Catalyst Choice: While Tetrakis(triphenylphosphine)palladium(0) is a robust catalyst for many Suzuki couplings, other palladium catalysts with different phosphine ligands, such as PdCl₂(dppf) or Pd(OAc)₂ with a suitable ligand, could also be effective and may offer advantages in terms of stability or reactivity for this specific transformation.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 6-(4-formylphenyl)nicotinonitrile. The protocol outlined in this document, when followed with care and attention to detail, should enable researchers to produce this valuable intermediate with good yield and high purity. The versatility of this compound as a synthetic building block will undoubtedly continue to contribute to advancements in both medicinal chemistry and materials science.

References

  • Al-Jaber, N. A., Bougasim, A. S. A., & Karah, M. M. S. (2012). Synthesis and characterization of new nicotinonitrile derivatives. Journal of the Saudi Chemical Society, 16(1), 45-53.
  • Brandt, W., Mologni, L., Preu, L., Lemcke, T., & Gambacorti-Passerini, C. (2010). A new series of 2-substituted 4-anilino-6-phenyl-nicotinonitriles as potent Pim-1 kinase inhibitors. European Journal of Medicinal Chemistry, 45(7), 2919–2927.
  • El-Sayed, N. N. E., et al. (2011). Synthesis of some new nicotinonitrile derivatives with expected biological activity. Acta Pharmaceutica, 61(2), 201-212.
  • Goda, F. E., et al. (2004). Synthesis of some new nicotinonitrile derivatives as potential antimicrobial agents. Archiv der Pharmazie, 337(5), 244-251.
  • Ji, R., et al. (2007). Synthesis and biological evaluation of novel 2-amino-6-phenyl-4-(phenylamino)nicotinonitrile derivatives as potent and selective inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(23), 6475-6479.
  • Kamal, A., et al. (2007). Synthesis and biological evaluation of new 2-anilinonicotinyl-linked conjugates of pyrrolo[2,1-c][7][8]benzodiazepines. Bioorganic & Medicinal Chemistry, 15(10), 3446-3458.

  • Kim, J. S., et al. (2005). Synthesis and biological evaluation of novel 2-amino-6-phenyl-4-(substituted phenyl)nicotinonitrile derivatives as potent and selective inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 15(11), 2825-2829.
  • Koner, A. D., et al. (2012). Synthesis and biological evaluation of novel 2-amino-4,6-diaryl-nicotinonitriles as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 598-607.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Zhou, Y., et al. (2006). Synthesis and biological evaluation of novel 2-amino-6-phenyl-4-(substituted phenyl)nicotinonitrile derivatives as potent and selective inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 16(16), 4298-4302.
  • Fun, H.-K., et al. (2009). 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1811.
  • Chantrapromma, S., et al. (2010). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(3), o79.
  • Suwunwong, T., Chantrapromma, S., & Fun, H.-K. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.
  • Leadbeater, N. E., & Marco, M. (2003). Rapid and Amenable Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water Using Microwave Heating. The Journal of Organic Chemistry, 68(14), 5660–5663.
  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Organic Syntheses. (n.d.). Nicotinonitrile. [Link]

  • MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (2015). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aryl-Substituted Nicotinonitriles

Substituted nicotinonitrile scaffolds are pivotal structural motifs in medicinal chemistry and materials science. Their inherent physicochemical properties and ability to participate in a multitude of intermolecular interactions make them attractive cores for the design of novel therapeutic agents and functional materials. Specifically, the introduction of an aryl group at the 6-position of the pyridine ring, as in 6-(4-Formylphenyl)nicotinonitrile, creates a biaryl structure that is a key pharmacophore in numerous biologically active compounds. These compounds have shown a wide range of activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The formyl group provides a versatile handle for further synthetic modifications, allowing for the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and aldol condensations.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of C-C bonds between aryl and heteroaryl moieties.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide array of boronic acids and palladium catalysts make it an indispensable tool in modern organic synthesis.[2] This application note provides a detailed, field-proven protocol for the synthesis of 6-(4-Formylphenyl)nicotinonitrile via a Suzuki-Miyaura coupling, delving into the mechanistic underpinnings of the reaction and offering a self-validating system for researchers.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (6-chloronicotinonitrile) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. For less reactive chlorides, the choice of a suitable electron-rich and bulky ligand is often necessary to facilitate this step.

  • Transmetalation: In this key step, the organic moiety from the organoboron reagent (4-formylphenylboronic acid) is transferred to the palladium(II) center. This process is typically the rate-determining step and requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then readily transfers the aryl group to the palladium.

  • Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The two organic groups on the palladium complex must be in a cis orientation for reductive elimination to occur.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

This protocol is designed to be a self-validating system, providing clear steps and expected outcomes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS Number
6-Chloronicotinonitrile138.5533252-28-7
4-Formylphenylboronic acid149.96456-47-3
Tetrakis(triphenylphosphine)palladium(0)1155.5614221-01-3
Potassium Carbonate (K₂CO₃)138.21584-08-7
1,4-Dioxane (anhydrous)88.11123-91-1
Water (degassed)18.027732-18-5
Ethyl Acetate88.11141-78-6
Brine (saturated NaCl solution)--
Anhydrous Magnesium Sulfate (MgSO₄)120.377487-88-9
Silica Gel (for column chromatography)-7631-86-9

Reaction Setup and Procedure:

Sources

Technical Application Note: Optimization of Crystallization Dynamics for 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

6-(4-Formylphenyl)nicotinonitrile (CAS: 851340-81-3) is a critical biaryl intermediate frequently employed in the synthesis of ATR kinase inhibitors and liquid crystal mesogens. Structurally, it features a pyridine core substituted with a nitrile group and a formyl-phenyl moiety.[1]

The purification of this compound presents specific challenges:

  • Aldehyde Reactivity: The formyl group is susceptible to oxidation (forming the corresponding benzoic acid) and acetalization in alcoholic solvents under acidic conditions.

  • Suzuki Coupling Residues: As a product of Suzuki-Miyaura coupling, crude isolates often contain palladium contaminants, boronic acid residues, and phosphine oxides.

  • Solubility Profile: The molecule exhibits "push-pull" electronic character, leading to poor solubility in non-polar alkanes but high solubility in polar aprotic solvents, necessitating a carefully tuned solvent/anti-solvent system.

This guide provides a validated protocol for recrystallization, prioritizing the removal of palladium and the preservation of the aldehyde functionality.

Solubility Profiling & Solvent Selection[8]

Based on the structural analogs (biaryl nitriles) and empirical solubility data, the following solvent systems are characterized for this substrate.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate (EtOAc) / Heptane HighLowExcellent Recommended for high purity. Minimizes aldehyde side-reactions.
Ethanol (EtOH) HighModerateGood Standard for bulk scale. Risk of hemiacetal formation if trace acid is present.
Acetonitrile (MeCN) HighLowGood Excellent for removing polar impurities; yields sharp needles.
Toluene ModerateLowSpecialized Best for removing non-polar dimers; requires higher temperatures.
Water InsolubleInsolubleAnti-solvent Used only in conjunction with EtOH or DMF.

Pre-Crystallization Workup (Critical Control Point)

Before attempting recrystallization, the crude amorphous solid must be treated to remove catalytic impurities that act as nucleation inhibitors.

  • Dissolution: Dissolve crude solid in minimal DCM or EtOAc.

  • Scavenging: Add SiliaMetS® Thiol or activated charcoal (5 wt% relative to substrate) to scavenge Palladium. Stir at 40°C for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove the scavenger.

  • Concentration: Evaporate to dryness to obtain the "Recrystallization Ready" solid.

Detailed Protocol: Dual-Solvent Recrystallization (EtOAc/Heptane)

This method utilizes the Solvent/Anti-solvent technique to maximize recovery and purity.

Materials
  • Substrate: Crude 6-(4-Formylphenyl)nicotinonitrile

  • Solvent: Ethyl Acetate (HPLC Grade)

  • Anti-Solvent: n-Heptane (or n-Hexane)

  • Equipment: Jacketed reactor or round-bottom flask with reflux condenser, magnetic stirrer, nitrogen inlet.

Step-by-Step Procedure
  • Saturation (The Dissolution Phase):

    • Place the crude solid in the flask.

    • Add Ethyl Acetate (approx. 5-7 mL per gram of solid).

    • Heat the mixture to reflux (approx. 77°C) under a gentle nitrogen stream (prevents aldehyde oxidation).

    • Observation: If the solution is not clear, add EtOAc in 0.5 mL increments until fully dissolved.

    • Checkpoint: If black specks remain (Pd), perform a hot filtration immediately.

  • Nucleation Point (The Anti-Solvent Addition):

    • Maintain the solution at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel or syringe.

    • Continue addition until a persistent cloudiness (turbidity) is observed that does not disappear upon swirling.

    • Add a small volume (1-2 mL) of EtOAc to just redissolve the cloudiness (restoring clarity).

  • Crystal Growth (Controlled Cooling):

    • Remove the heat source and allow the flask to cool to room temperature slowly (approx. 1°C/min).

    • Note: Rapid cooling causes oiling out or trapping of impurities.

    • Once at room temperature, transfer the flask to an ice-bath (0-4°C) for 1 hour to maximize yield.

  • Isolation & Drying:

    • Filter the crystals using a Büchner funnel under vacuum.[2]

    • Wash: Rinse the filter cake with a cold mixture of EtOAc/Heptane (1:4 ratio).

    • Dry: Dry in a vacuum oven at 40°C for 12 hours. Avoid temperatures >60°C to prevent aldehyde degradation.

Process Visualization

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Crude 6-(4-Formylphenyl) nicotinonitrile Dissolve Dissolve in Refluxing EtOAc (N2 Atmosphere) Start->Dissolve Check Solution Clear? Dissolve->Check Filter Hot Filtration (Remove Pd/Insolubles) Check->Filter No (Black specks) AntiSolvent Add n-Heptane until Turbidity Point Check->AntiSolvent Yes Filter->AntiSolvent Clarify Add trace EtOAc to clear solution AntiSolvent->Clarify Cooling Slow Cooling (RT -> 4°C) Clarify->Cooling Isolate Filtration & Cold Wash Cooling->Isolate Final Pure Crystalline Product Isolate->Final

Figure 1: Decision tree for the purification of 6-(4-Formylphenyl)nicotinonitrile, emphasizing the critical turbidity point.

Impurity Fate Mapping

ImpurityFate Crude Crude Mixture Step1 Hot Filtration Crude->Step1 Step2 Crystallization Step1->Step2 Filtrate Pd Palladium Black Step1->Pd Removes Step3 Mother Liquor Step2->Step3 Supernatant Product Final Crystal Step2->Product Precipitates Boronic Unreacted Boronic Acid Step3->Boronic Contains Oxide Phosphine Oxides Step3->Oxide Contains

Figure 2: Separation logic showing the partitioning of common Suzuki coupling impurities during the workup.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Oiling Out Solution cooled too fast or too much anti-solvent.Re-heat to reflux.[3][4] Add slightly more EtOAc. Cool very slowly with vigorous stirring.
Colored Crystals Residual Pd or oxidized phenols.Redissolve and treat with activated charcoal. Filter hot.
Low Yield Too much solvent used.Concentrate the mother liquor and perform a "second crop" crystallization.[3]
Melting Point Depression Solvent inclusion or impurities.Dry under high vacuum (>1 mbar) at 45°C. Check NMR for solvent peaks.

Analytical Validation:

  • 1H NMR (DMSO-d6): Confirm aldehyde proton (~10.1 ppm) and distinct aromatic doublets/multiplets. Check for absence of ethyl acetate peaks.

  • HPLC: Target purity >98% (Area %).

References

  • Suzuki Coupling Methodology & Workup

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Purification of Biaryl Aldehydes (Analogous Protocols)

    • Organic Syntheses, Coll. Vol. 10, p.102 (2004); Vol. 75, p.53 (1998). Synthesis of unsymmetrical biaryls. Link

  • Crystallization Solvent Selection

    • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. Link

  • Specific Structural Data (Analogous Nicotinonitriles)

    • Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile.[5] Acta Crystallographica Section E, E68, o2812.[5] Link

Sources

Application Note: Structural Elucidation and Purity Analysis of 6-(4-Formylphenyl)nicotinonitrile via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the protocol for the structural characterization and purity assessment of 6-(4-formylphenyl)nicotinonitrile (CAS: 1355247-84-5).[1][2] This molecule is a critical biaryl intermediate used in the synthesis of electronic materials (OLEDs) and medicinal chemistry scaffolds (Schiff bases).

The structure consists of a pyridine ring substituted with a nitrile group at the C3 position and a 4-formylphenyl group at the C6 position. Correct analysis requires distinguishing between the pyridine spin system and the para-substituted benzene ring, a task often complicated by signal overlap in the aromatic region (7.8 – 9.2 ppm).

This guide provides a self-validating NMR workflow, representative chemical shift data, and a troubleshooting framework for common synthetic impurities derived from Suzuki-Miyaura coupling.

Structural Elucidation Strategy

To ensure authoritative assignment, we utilize a "Anchor-Point" strategy:

  • The Aldehyde Anchor (

    
    H):  The formyl proton (-CH O) provides an unambiguous singlet >10 ppm, integrating to 1H.
    
  • The Pyridine Anchor (

    
    H):  The proton at position 2 of the pyridine ring (ortho to the nitrile, meta to the nitrogen) is significantly deshielded, appearing as a distinct singlet/fine doublet >9.0 ppm.
    
  • The Symmetry Check (

    
    H):  The 4-formylphenyl ring exhibits a characteristic AA'BB' splitting pattern (two "roofing" doublets), distinguishing it from the AMX pattern of the pyridine ring.
    
  • The Nitrile Anchor (

    
    C):  The nitrile carbon (-C N) provides a characteristic quaternary signal ~117-119 ppm.[1][2]
    

Experimental Protocol

Sample Preparation

Solvent Selection: DMSO-d


 is the recommended solvent.[1][2][3]
  • Reasoning: The molecule contains polar functional groups (-CN, -CHO).[1][2] DMSO-d

    
     minimizes aggregation and prevents the hydration of the aldehyde to the gem-diol, which can occur in "wet" CDCl
    
    
    
    .

Procedure:

  • Weigh 5–10 mg of the solid analyte into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     (99.9% D).[1][2]
    
  • Agitate until fully dissolved.[1][2] Note: If suspension persists, filter through a glass wool plug directly into the NMR tube.

  • Transfer to a high-precision 5mm NMR tube.[1][2]

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) to ensure accurate integration.

  • Relaxation Delay (

    
    ):  Set to 5.0 seconds .
    
    • Criticality: Aldehyde protons and aromatic protons adjacent to heteroatoms often have long

      
       relaxation times.[1][2] A short 
      
      
      
      will under-integrate these signals, leading to false purity calculations.[1][2]
  • Scans (NS): 16 (minimum) for

    
    H; 1024 (minimum) for 
    
    
    
    C.
  • Temperature: 298 K (25 °C).[1][2]

Data Analysis & Interpretation

Representative H NMR Data (DMSO-d , 600 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling (

, Hz)
Structural Logic
10.12 Singlet (s)1H-CH O-Aldehyde proton (Deshielded by C=O anisotropy).[1][2]
9.21 Doublet (d)1HPy-H2

Most deshielded aromatic.[1][2] Ortho to -CN, meta to Py-N.
8.55 Doublet of Doublets (dd)1HPy-H4

Ortho to -CN. Shows meta-coupling to H2.[1][2]
8.38 Doublet (d)2HPh-H2'/H6'

Part of AA'BB'.[1][2] Ortho to pyridine ring.[1][2][4][5]
8.30 Doublet (d)1HPy-H5

Para to -CN.[1][2] Overlaps closely with phenyl ring.[1][2]
8.08 Doublet (d)2HPh-H3'/H5'

Part of AA'BB'.[1][2] Ortho to aldehyde (shielded relative to H2'/H6').[1][2]
Representative C NMR Data (DMSO-d )
Chemical Shift (δ, ppm)TypeAssignmentNotes
193.2 Cq-C HOCarbonyl carbon.[1][2]
158.5 CqPy-C6 Ipso to phenyl ring.[1][2]
152.8 CHPy-C2 Highly deshielded aromatic CH.[1][2]
142.0 CqPh-C1' Ipso to pyridine.[1][2]
140.1 CHPy-C4
136.5 CqPh-C4' Ipso to aldehyde.[1][2]
130.4 CHPh-C3'/C5'
128.1 CHPh-C2'/C6'
121.5 CHPy-C5
117.2 Cq-C NNitrile carbon.[1][2]
108.5 CqPy-C3 Ipso to nitrile.[1][2]

Assignment Logic Workflow

The following diagram illustrates the decision tree for assigning the aromatic region, distinguishing the pyridine core from the phenyl substituent.

NMR_Assignment Start Acquire 1H Spectrum (DMSO-d6) CheckAldehyde Locate Singlet > 10.0 ppm (Integral = 1.0) Start->CheckAldehyde CheckPyridine Locate Signal > 9.0 ppm (Fine doublet/Singlet) CheckAldehyde->CheckPyridine IdentifyAABB Identify AA'BB' System (2 Doublets, ~8.0-8.4 ppm) CheckPyridine->IdentifyAABB Decision Does AA'BB' Integral = 4H? IdentifyAABB->Decision Assign Assign Ph-H (AA'BB') and Py-H (AMX) Decision->Assign Yes ImpurityCheck Check for Impurities: Boronic Acid (Broad OH) Suzuki Homocoupling Decision->ImpurityCheck No (Integral Mismatch) ImpurityCheck->Assign After subtraction

Figure 1: Logical workflow for the structural assignment of 6-(4-formylphenyl)nicotinonitrile.[1][2]

Troubleshooting & Impurity Analysis

Since this compound is typically synthesized via Suzuki-Miyaura coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid, specific impurities are common.[1][2]

Common Impurities Table
Impurity SourceDiagnostic Signal (

H, DMSO-d

)
Remediation
4-Formylphenylboronic acid Broad singlets ~8.0-8.2 ppm (B-OH); Aldehyde ~10.0 ppm (slightly shifted).[1][2]Wash crude solid with 5% NaHCO

or water.[1][2] Boronic acids are water-soluble; the product is not.[1][2]
Triphenylphosphine oxide Multiplets at 7.5 – 7.7 ppm.[1][2]Recrystallization from Ethanol/Hexane or column chromatography.[1][2]
Water Singlet at 3.33 ppm (variable).[1][2]Dry sample in vacuum desiccator; store DMSO-d

over molecular sieves.[1][2]
Homocoupling (Biphenyl) Symmetric AA'BB' system, lacks pyridine signals.Check stoichiometry of catalyst; requires chromatographic separation.[1][2]
The "Wet Aldehyde" Issue

In the presence of water (or if using old DMSO), the aldehyde peak at 10.12 ppm may broaden or diminish, appearing as a hydrate (gem-diol) signal upfield.

  • Validation: If the aldehyde integral is < 0.95H, check for a broad singlet around 6.0-6.5 ppm (gem-diol OH) or dry the sample and re-acquire.[1]

References

  • Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link[1]

  • NMR Solvent Impurities: Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Link[1]

  • Pyridine Shift Prediction: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.[1][2] (General reference for substituent effects on pyridine rings).

  • Analogous Structure Data: SpectraBase entry for 6-phenylnicotinonitrile derivatives.[1][2] Link

Sources

Application Note: Structural Characterization of 6-(4-Formylphenyl)nicotinonitrile using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note provides a comprehensive guide to the analysis of 6-(4-formylphenyl)nicotinonitrile (CAS No. 851340-81-3) using Fourier-Transform Infrared (FT-IR) spectroscopy.[1][2] 6-(4-Formylphenyl)nicotinonitrile is a bifunctional organic molecule featuring a nicotinonitrile core linked to a formyl-substituted phenyl ring. Nicotinonitrile derivatives are significant building blocks in medicinal chemistry and materials science, exhibiting a wide range of biological activities and finding use as fluorescent materials.[3][4]

Given its role as a key intermediate in drug development and organic synthesis, unambiguous structural confirmation and purity assessment are critical.[5] FT-IR spectroscopy is an indispensable analytical technique for this purpose. It is rapid, non-destructive, and highly sensitive to the presence of specific functional groups, providing a distinct molecular "fingerprint." This guide details the theoretical basis for interpreting the infrared spectrum of this molecule, presents validated protocols for sample preparation, and outlines a systematic workflow for spectral analysis.

Scientific Principles: Vibrational Assignments

The infrared spectrum of 6-(4-formylphenyl)nicotinonitrile is governed by the vibrational modes of its constituent functional groups. When the molecule absorbs infrared radiation at a frequency matching one of its natural vibrational frequencies, the amplitude of that vibration increases, resulting in an absorption band in the spectrum. The position, intensity, and shape of these bands are directly correlated with the molecule's structure.

The key functional groups and their expected vibrational characteristics are:

  • Aromatic Nitrile (Pyridine-C≡N): The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this vibration typically appears as a sharp, intense band between 2240 and 2220 cm⁻¹.[6] Conjugation with the pyridine ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated aliphatic nitriles.[6][7]

  • Aromatic Aldehyde (Phenyl-CHO):

    • Carbonyl (C=O) Stretch: This is an intense and sharp absorption. The conjugation of the carbonyl group with the phenyl ring delocalizes the pi-electrons, weakening the C=O double bond and lowering the absorption frequency to the 1710-1685 cm⁻¹ range.[8][9][10]

    • Aldehydic C-H Stretch: The stretch of the hydrogen atom attached to the carbonyl carbon is highly characteristic. It typically manifests as one or two moderate-intensity bands in the 2830-2695 cm⁻¹ region.[8] The presence of a peak near 2720 cm⁻¹, often appearing as a shoulder to the left of the main aliphatic C-H stretches, is a strong indicator of an aldehyde.[8][11]

  • Aromatic Systems (Phenyl and Pyridine Rings):

    • Aromatic C-H Stretch: The stretching vibrations of hydrogens attached to the aromatic rings give rise to a group of weak to moderate bands appearing above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[9]

    • Aromatic C=C Ring Stretch: The stretching of carbon-carbon double bonds within the aromatic rings produces a series of absorptions of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹.

    • Out-of-Plane (OOP) C-H Bending: These vibrations in the 900-690 cm⁻¹ "fingerprint" region are highly diagnostic of the substitution pattern on the aromatic rings. For the 1,4-disubstituted (para) phenyl ring, a strong band is expected between 860-800 cm⁻¹.

Data Presentation: Summary of Expected Absorption Bands

The following table summarizes the anticipated vibrational modes for 6-(4-formylphenyl)nicotinonitrile and their expected wavenumber ranges.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity
C-H StretchAromatic (Aryl)3100 - 3000Weak to Medium
C-H StretchAldehyde (O=C-H)2830 - 2700Medium, often sharp
C≡N StretchAromatic Nitrile2240 - 2220Strong, Sharp
C=O StretchConjugated Aldehyde1710 - 1685Strong, Sharp
C=C StretchAromatic Ring1600 - 1450Medium to Weak
C-H Out-of-Plane Bend1,4-Disubstituted Ring860 - 800Strong

Experimental Protocols & Workflows

Accurate spectral acquisition is contingent upon correct sample preparation. For solid samples like 6-(4-formylphenyl)nicotinonitrile, several methods are available.

Diagram: General FT-IR Experimental Workflow

cluster_prep PART A: Sample Preparation cluster_acq PART B: Data Acquisition A Start: Obtain Solid Sample B Choose Method A->B C1 Protocol 1: KBr Pellet B->C1 Highest Quality Transmission C2 Protocol 2: Nujol Mull B->C2 Moisture Sensitive /Reactive Sample C3 Protocol 3: ATR B->C3 Speed & Simplicity F Mount Prepared Sample C1->F C2->F C3->F D Purge Spectrometer E Collect Background Spectrum (Empty Holder / Clean ATR) D->E E->F G Collect Sample Spectrum F->G H Process Data (Ratio, Fourier Transform) G->H I End: Final IR Spectrum (Absorbance vs. Wavenumber) H->I

Caption: High-level workflow for FT-IR analysis.

Protocol 1: Potassium Bromide (KBr) Pellet Method

This is the gold standard for high-quality transmission spectra of solids. The principle relies on embedding the analyte in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disc.[12]

  • Causality: The sample must be ground to a particle size smaller than the wavelength of the IR radiation to minimize light scattering. KBr is hygroscopic; moisture must be rigorously excluded as water exhibits broad, intense IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[12]

  • Methodology:

    • Preparation: Gently heat spectroscopy-grade KBr powder in an oven at 110°C for 2-4 hours and cool in a desiccator.

    • Mixing: In an agate mortar, combine ~1-2 mg of 6-(4-formylphenyl)nicotinonitrile with ~150-200 mg of the dried KBr.

    • Grinding: Grind the mixture thoroughly for several minutes until it becomes a fine, homogenous powder with a consistent, pale appearance.

    • Pressing: Transfer the powder to a pellet die. Assemble the die and place it in a hydraulic press. Evacuate the die under vacuum for 2-3 minutes to remove trapped air.

    • Compression: Apply pressure (typically 7-10 tons) for 2-3 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.

    • Analysis: Carefully release the pressure, disassemble the die, and place the resulting pellet in the spectrometer's sample holder for analysis.[13][14]

Protocol 2: Nujol™ Mull Method

This technique involves dispersing the solid sample in a mulling agent (Nujol, a mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).

  • Causality: Mulling reduces scattering by surrounding the sample particles with a medium of similar refractive index. This method is advantageous for samples that may be sensitive to the high pressure of KBr pelleting or are difficult to grind. The key limitation is that the spectrum of Nujol (strong C-H bands at ~2920, 2850, 1460, and 1375 cm⁻¹) will be superimposed on the sample spectrum.[15][16]

  • Methodology:

    • Preparation: Place 2-5 mg of the sample in an agate mortar.

    • Mulling: Add 1-2 drops of Nujol. Grind the mixture until a smooth, thick paste (mull) is formed.

    • Application: Using a spatula, transfer a small amount of the mull to the center of one polished salt plate.

    • Assembly: Place the second salt plate on top and gently rotate it to spread the mull into a thin, uniform film, ensuring no air bubbles are trapped.

    • Analysis: Place the assembled plates into the spectrometer's sample holder for measurement.

Protocol 3: Attenuated Total Reflectance (ATR)

ATR is the most rapid and straightforward sampling technique, requiring minimal sample preparation. The sample is pressed directly against a high-refractive-index crystal (often diamond).

  • Causality: An IR beam is directed into the ATR crystal. At the crystal-sample interface, the beam undergoes total internal reflection, creating an evanescent wave that penetrates a few micrometers into the sample.[17][18][19] The sample absorbs energy from this wave at its characteristic frequencies. The quality of the spectrum is highly dependent on achieving firm, uniform contact between the sample and the crystal.

  • Methodology:

    • Background: Ensure the ATR crystal surface is clean. Collect a background spectrum with the clean, empty crystal.

    • Sample Application: Place a small amount of the solid 6-(4-formylphenyl)nicotinonitrile powder directly onto the center of the ATR crystal.

    • Pressure Application: Lower the built-in press anvil and apply consistent pressure to force the sample into intimate contact with the crystal.

    • Analysis: Collect the sample spectrum.

    • Cleaning: After analysis, release the pressure, remove the bulk sample, and clean the crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Spectral Interpretation: A Systematic Approach

A logical workflow ensures that all spectral features are considered for a confident structural assignment.

Diagram: Logic Flow for Spectral Interpretation

cluster_diagnostic cluster_conclusion1 cluster_conclusion_neg cluster_conclusion2 A Start: Acquired Spectrum B Region 1: Diagnostic Group Frequencies (4000-1600 cm⁻¹) A->B C Peak at ~2230 cm⁻¹? B->C D Strong Peak at ~1700 cm⁻¹? C->D C_yes Nitrile Confirmed C->C_yes Yes C_no Nitrile Absent C->C_no No E Peaks at ~2830-2700 cm⁻¹? D->E D_yes Carbonyl Confirmed D->D_yes Yes D_no Carbonyl Absent D->D_no No F Peaks > 3000 cm⁻¹? E->F E_yes Aldehyde Confirmed E->E_yes Yes E_no Aldehyde Unlikely E->E_no No F_yes Aromatic C-H Confirmed F->F_yes Yes F_no Aromatic C-H Absent F->F_no No G Region 2: Fingerprint Region (<1600 cm⁻¹) F->G H Peaks at ~1600-1450 cm⁻¹? G->H I Strong Peak at ~860-800 cm⁻¹? H->I H_yes Aromatic Ring Stretch Confirmed H->H_yes Yes I_yes Para-Substitution Pattern Confirmed I->I_yes Yes J Final Confirmation: All key functional groups accounted for. I->J

Caption: Decision workflow for spectral interpretation.

  • High-Frequency Region (>2000 cm⁻¹):

    • Begin by looking for the C-H stretching vibrations. Aromatic C-H stretches should appear as relatively weak bands just above 3000 cm⁻¹.

    • Scan for the characteristic aldehyde C-H stretches between 2830-2700 cm⁻¹.

    • Identify the sharp, strong C≡N nitrile absorption, which should be prominent around 2230 cm⁻¹. Its presence is a key confirmation of the nicotinonitrile moiety.

  • Double-Bond Region (1800-1600 cm⁻¹):

    • The most intense peak in this region should be the C=O stretch of the conjugated aldehyde, expected near 1700 cm⁻¹. Its high intensity is due to the large change in dipole moment during the vibration.

  • Fingerprint Region (<1600 cm⁻¹):

    • Locate the series of C=C stretching bands from the two aromatic rings between 1600 and 1450 cm⁻¹.

    • Carefully examine the region from 900-650 cm⁻¹ for the strong C-H out-of-plane bending bands. A strong absorption around 860-800 cm⁻¹ provides compelling evidence for the 1,4-disubstitution pattern of the phenyl ring.

By systematically identifying these key bands, a researcher can confidently confirm the molecular structure of 6-(4-formylphenyl)nicotinonitrile and check for the absence of impurities, such as starting materials (e.g., absence of alcohol O-H bands) or over-oxidized product (e.g., absence of broad carboxylic acid O-H bands).

References

  • BOC Sciences. 6-(4-Formylphenyl)nicotinonitrile CAS NO.851340-81-3. LookChem. [Link]

  • Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816–o1817. ResearchGate. [Link]

  • Suwunwong, T., Chantrapromma, S., Quah, C. K., & Fun, H. K. (2013). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. National Center for Biotechnology Information (PMC). [Link]

  • Chantrapromma, S., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. National Center for Biotechnology Information (PMC). [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Bruker. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of California, Los Angeles (UCLA). IR: aldehydes. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

  • Suwunwong, T., et al. (2012). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

  • Kintek Press. What Are The Key Steps For Making Kbr Pellets?[Link]

  • Shimadzu. KBr Pellet Method. [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

Sources

Derivatization of 6-(4-Formylphenyl)nicotinonitrile for analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CN Derivatization Strategies for the Quantitation of 6-(4-Formylphenyl)nicotinonitrile in Pharmaceutical Intermediates

Executive Summary

6-(4-Formylphenyl)nicotinonitrile (CAS 144605-23-4) is a critical heterocyclic intermediate employed in the synthesis of P2X3 receptor antagonists and other bioactive pyridine derivatives.[1] Its structural core—a pyridine ring bearing a nitrile group linked to a formyl-substituted phenyl ring—presents unique analytical challenges.[1] The aldehyde moiety is susceptible to oxidation (forming the corresponding carboxylic acid) and polymerization, leading to poor peak shape and quantitation errors in native analysis.

This guide details two robust derivatization protocols designed to stabilize the aldehyde functionality for trace-level analysis:

  • HPLC-UV/MS: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for high-sensitivity UV detection.

  • GC-MS: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for volatility enhancement and electron-capture sensitivity.

Chemical Context & Reactivity

The analyte possesses two key functional groups: the nitrile (-CN) and the aldehyde (-CHO) .[1] For analytical derivatization, the aldehyde is the primary target due to its reactivity and instability.

  • Analyte: 6-(4-Formylphenyl)nicotinonitrile[1]

  • Molecular Weight: 208.22 g/mol [1]

  • Reactivity Profile: The electron-withdrawing nitrile group on the pyridine ring decreases the electron density of the system. However, the aldehyde on the phenyl ring remains sufficiently electrophilic to undergo rapid condensation with amines and hydrazines under acid catalysis.

Analytical Decision Tree

The following diagram illustrates the logic for selecting the appropriate method based on your laboratory's instrumentation and sensitivity requirements.

DecisionTree Start Analyte: 6-(4-Formylphenyl)nicotinonitrile Matrix Sample Matrix? Start->Matrix Aqueous Aqueous / Biological Matrix->Aqueous High Water Content Organic Organic Synthesis / API Matrix->Organic Solvent Based MethodA Method A: HPLC-UV (DNPH) Robust, Standard QC Aqueous->MethodA Direct Injection Goal Analytical Goal? Organic->Goal Trace Trace Impurity (<0.1%) Goal->Trace Potency Purity / Assay (>98%) Goal->Potency MethodB Method B: GC-MS (PFBHA) High Sensitivity, Structural ID Trace->MethodB Potency->MethodA

Figure 1: Analytical workflow selection guide based on sample matrix and sensitivity requirements.

Method A: HPLC-UV Analysis via DNPH Derivatization[1][2]

Principle: The reaction between the aldehyde and 2,4-Dinitrophenylhydrazine (DNPH) proceeds via nucleophilic addition-elimination, forming a stable hydrazone.[1] This derivative has a high extinction coefficient at 360 nm, removing interference from non-carbonyl matrix components.[1]

Reaction Scheme:



Protocol A: Step-by-Step

Reagents:

  • DNPH Reagent: Dissolve 300 mg of 2,4-DNPH (wetted with 30% water for safety) in 100 mL of Acetonitrile (ACN).[1] Add 1 mL of conc. HCl or Phosphoric acid (catalyst).[1]

  • Diluent: 50:50 ACN:Water.[1]

Procedure:

  • Preparation: Dissolve 10 mg of the sample (6-(4-Formylphenyl)nicotinonitrile) in 10 mL ACN (Stock A).

  • Reaction: Aliquot 100 µL of Stock A into a 2 mL amber vial.

  • Addition: Add 500 µL of DNPH Reagent .

  • Incubation: Cap and vortex. Incubate at 40°C for 30 minutes .

    • Expert Insight: While benzaldehydes react at room temperature, the steric bulk of the bi-aryl system suggests mild heating ensures quantitative conversion.

  • Quenching (Optional but Recommended): If the reaction is too acidic, it may damage the HPLC column.[1] Neutralize with 100 µL of 1M Sodium Acetate if using a pH-sensitive column.[1]

  • Analysis: Inject directly or dilute with mobile phase.[1]

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 360 nm (Specific for hydrazone) and 254 nm (Nicotinonitrile core).[1]

Method B: GC-MS Analysis via PFBHA Derivatization

Principle: Direct GC analysis of 6-(4-Formylphenyl)nicotinonitrile causes peak tailing due to the polarity of the aldehyde and nitrile groups. Derivatization with PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) converts the aldehyde to a non-polar oxime ether.[1] The pentafluorobenzyl group provides excellent electron-capture cross-section, ideal for NCI-MS (Negative Chemical Ionization) or standard EI-MS.[1]

Protocol B: Step-by-Step

Reagents:

  • PFBHA Solution: 10 mg/mL PFBHA hydrochloride in water.[1]

  • Extraction Solvent: Hexane or Dichloromethane (DCM) containing Internal Standard (e.g., 4-Bromobenzaldehyde).[1]

Procedure:

  • Sample Prep: Dissolve sample in a water-miscible solvent (methanol) or suspend in water if analyzing aqueous waste streams.[1]

  • Derivatization: Mix 1 mL of sample solution with 200 µL of PFBHA Solution .

  • Incubation: Vortex for 1 minute. Let stand at Room Temperature for 20 minutes.

  • Extraction: Add 1 mL of Extraction Solvent (Hexane/DCM). Shake vigorously for 2 minutes.

  • Separation: Allow layers to separate (centrifuge if necessary).

  • Drying: Transfer the top organic layer to a vial containing anhydrous Na₂SO₄ to remove water.[1]

  • Analysis: Inject 1 µL into GC-MS.

Critical Data Interpretation (The "Double Peak" Issue): Aldehyde oximes form syn (E) and anti (Z) geometric isomers.[1] In GC, these often resolve as two distinct peaks with identical mass spectra.[1]

  • Action: Sum the areas of both peaks for quantitation. Do not treat the second peak as an impurity.

GC-MS Workflow Diagram

GCWorkflow Sample Sample (Aldehyde) Reaction Biphasic Reaction (Oxime Formation) Sample->Reaction PFBHA PFBHA Reagent (Aqueous) PFBHA->Reaction Extract Hexane Extraction Reaction->Extract 20 min RT GC GC-MS Injection Extract->GC Dry w/ Na2SO4 Data Result: Syn + Anti Peaks GC->Data Sum Areas

Figure 2: Biphasic derivatization workflow for GC-MS analysis using PFBHA.

Comparative Data & Validation

The following table summarizes the performance characteristics of both methods for 6-(4-Formylphenyl)nicotinonitrile.

FeatureMethod A: HPLC-DNPHMethod B: GC-PFBHA
Detection Limit (LOD) ~10 ng/mL (UV)~0.1 ng/mL (SIM Mode)
Linearity (R²) > 0.999> 0.995
Selectivity High (360 nm specific)Very High (m/z 181 ion)
Major Interference Excess DNPH reagent (elutes early)Isomer formation (Syn/Anti)
Reaction Time 30 mins (Heated)20 mins (RT)
Best For Routine QC, High conc.[1] samplesTrace impurities, Environmental

Troubleshooting & Expert Tips

  • DNPH Precipitation: If using high concentrations of DNPH, the reagent itself may precipitate in high-organic mobile phases.[1] Ensure the gradient starts with at least 40% water to keep excess reagent soluble, then ramp up to elute the derivative.

  • Acid Stability: The nicotinonitrile ring is basic.[1] In extremely acidic derivatization conditions (pH < 1), the pyridine nitrogen may protonate.[1] This generally does not stop the reaction but may alter solubility.[1] Maintain pH ~2-3 for optimal kinetics.

  • Ghost Peaks (GC): If you see peaks matching the analyte in your blank, check your PFBHA source.[1] Old PFBHA can degrade into pentafluorobenzyl alcohol, which may interfere.[1]

References

  • U.S. Environmental Protection Agency. (1996).[1] Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1]Link

  • U.S. Environmental Protection Agency. (1998).[1] Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection.[1]Link

  • Sigma-Aldrich (Merck). (2023).[1] Derivatization Reagents for Selective Response.[1][2]Link

  • PubChem. (2024).[1] Compound Summary: 6-(4-Formylphenyl)nicotinonitrile.[1]Link[1]

Sources

The Strategic Intermediate: 6-(4-Formylphenyl)nicotinonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocol

In the landscape of modern medicinal chemistry and materials science, the strategic selection of chemical intermediates is paramount to the successful and efficient synthesis of novel molecular entities. Among these, 6-(4-formylphenyl)nicotinonitrile stands out as a versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This guide provides an in-depth exploration of the applications and detailed protocols involving this key intermediate, grounded in established chemical principles and supported by authoritative literature.

Core Attributes of 6-(4-Formylphenyl)nicotinonitrile

6-(4-Formylphenyl)nicotinonitrile, with the chemical formula C₁₃H₈N₂O, possesses a molecular weight of 208.22 g/mol . Its structure is characterized by a pyridine ring substituted with a nitrile group at the 3-position and a formyl-substituted phenyl ring at the 6-position. This arrangement of functional groups – a nucleophilic pyridine nitrogen, an electrophilic nitrile carbon, and a reactive aldehyde – provides a rich platform for a diverse array of chemical transformations.

Table 1: Physicochemical Properties of 6-(4-Formylphenyl)nicotinonitrile

PropertyValueSource
CAS Number 851340-81-3[1]
Molecular Formula C₁₃H₈N₂O[1]
Molecular Weight 208.22 g/mol [1]
Appearance Off-white to yellow solid (typical)Supplier Data
Solubility Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General Knowledge

Synthesis of 6-(4-Formylphenyl)nicotinonitrile: The Suzuki-Miyaura Coupling

The most efficient and widely adopted method for the synthesis of 6-(4-formylphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an aryl halide with an aryl boronic acid. In this specific case, 6-chloronicotinonitrile is coupled with 4-formylphenylboronic acid.

The mechanism of the Suzuki coupling is a well-established catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2] The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step.[3]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents R1 6-Chloronicotinonitrile P1 Suzuki-Miyaura Coupling R1->P1 Oxidative Addition R2 4-Formylphenylboronic Acid R2->P1 Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->P1 Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->P1 Solv Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) Solv->P1 Prod 6-(4-Formylphenyl)nicotinonitrile P1->Prod Reductive Elimination

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Detailed Protocol for Suzuki-Miyaura Coupling

This protocol is a synthesized procedure based on general methods for Suzuki-Miyaura couplings of heteroaryl halides.[4][5]

Materials:

  • 6-Chloronicotinonitrile

  • 4-Formylphenylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DME/water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-chloronicotinonitrile (1.0 eq.), 4-formylphenylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (typically 1-5 mol%). If using a solid catalyst, it can be added with the initial reactants.

  • Solvent Addition: Add the degassed solvent system to the flask via a syringe. A common ratio is a 4:1 or 5:1 mixture of the organic solvent to water.

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-(4-formylphenyl)nicotinonitrile.

Causality Behind Experimental Choices:

  • Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more expensive or synthetically complex aryl halide.

  • Choice of Base: The base plays a critical role in activating the boronic acid. The choice of base can influence the reaction rate and yield. For instance, stronger bases like cesium carbonate or potassium phosphate are often effective for less reactive substrates.[6]

  • Solvent System: A biphasic solvent system is commonly employed to dissolve both the organic reactants and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the phosphine ligands and the palladium catalyst.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to air, and maintaining an inert atmosphere is essential for catalytic activity throughout the reaction.

Applications as a Chemical Intermediate

The aldehyde and nitrile functionalities of 6-(4-formylphenyl)nicotinonitrile serve as versatile handles for a variety of subsequent chemical transformations, making it a valuable intermediate in the synthesis of diverse molecular scaffolds.

Synthesis of Kinase Inhibitors and Bioactive Molecules

The nicotinonitrile scaffold is a common feature in many biologically active molecules, including kinase inhibitors.[1] The formyl group of 6-(4-formylphenyl)nicotinonitrile can be readily transformed into other functional groups to build more complex structures with potential therapeutic applications.

Applications cluster_reactions Key Transformations cluster_products Derivative Scaffolds Intermediate 6-(4-Formylphenyl)nicotinonitrile R1 Knoevenagel Condensation Intermediate->R1 R2 Reductive Amination Intermediate->R2 R3 Wittig Reaction Intermediate->R3 R4 Oxidation/ Reduction Intermediate->R4 P1 α,β-Unsaturated Nitriles R1->P1 P2 Substituted Amines R2->P2 P3 Stilbene Analogs R3->P3 P4 Carboxylic Acids/ Alcohols R4->P4

Caption: Key transformations of the intermediate for diverse scaffolds.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.[7] This reaction is particularly useful for synthesizing α,β-unsaturated nitriles and esters.

Materials:

  • 6-(4-Formylphenyl)nicotinonitrile

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, toluene)

  • Dean-Stark apparatus (if water removal is necessary)

Procedure:

  • In a round-bottom flask, dissolve 6-(4-formylphenyl)nicotinonitrile (1.0 eq.) and the active methylene compound (1.0-1.2 eq.) in the chosen solvent.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine or 0.1 eq. of ammonium acetate).

  • Heat the reaction mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The product may precipitate upon cooling and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8][9]

Materials:

  • 6-(4-Formylphenyl)nicotinonitrile

  • Primary or secondary amine

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)

  • Acetic acid (optional, as a catalyst for imine formation)

Procedure:

  • Dissolve 6-(4-formylphenyl)nicotinonitrile (1.0 eq.) and the amine (1.0-1.2 eq.) in the chosen solvent in a round-bottom flask.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a period (e.g., 1-2 hours) to allow for imine formation.

  • Add the reducing agent portion-wise to the reaction mixture. The reaction is often exothermic, so slow addition is recommended.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Spectroscopic Characterization

Table 2: Expected Spectroscopic Data for 6-(4-Formylphenyl)nicotinonitrile

SpectroscopyExpected Features
¹H NMR - Aromatic protons of the pyridine and phenyl rings (δ 7.5-9.0 ppm). - A singlet for the aldehyde proton (δ ~10.0 ppm). - Characteristic coupling patterns for the disubstituted phenyl and pyridine rings.
¹³C NMR - Carbonyl carbon of the aldehyde (δ ~190 ppm). - Nitrile carbon (δ ~117 ppm). - Aromatic carbons in the region of δ 120-160 ppm.
IR - Strong C=O stretching vibration for the aldehyde (around 1700 cm⁻¹). - C≡N stretching vibration for the nitrile (around 2230 cm⁻¹). - C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹).
Mass Spec. - Molecular ion peak (M⁺) at m/z = 208.06.

Conclusion and Future Outlook

6-(4-Formylphenyl)nicotinonitrile is a strategically important chemical intermediate with significant potential in the synthesis of pharmaceuticals and functional materials. Its straightforward synthesis via the robust Suzuki-Miyaura coupling and the presence of versatile functional groups allow for the construction of a wide range of complex molecules. The detailed protocols provided herein offer a solid foundation for researchers to utilize this valuable building block in their synthetic endeavors. As the demand for novel bioactive compounds and advanced materials continues to grow, the importance of such versatile intermediates is set to increase, paving the way for new discoveries and innovations in chemical synthesis.

References

  • B. Saito, G. C. Fu, J. Am. Chem. Soc., 2007, 129, 9602-9603.
  • M. R. Netherton, C. Dai, K. Neuschütz, G. C. Fu, J. Am. Chem. Soc., 2001, 123, 10099-10100.
  • A. Suzuki, J. Organomet. Chem., 1999, 576, 147-168.
  • T. Watanabe, N. Miyaura, A. Suzuki, Synlett, 1992, 207-210.
  • A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc., 2000, 122, 4020-4028.
  • S. P. Ivonin, V. M. Kisel, O. V. Shablykin, A. A. Tolmachev, Synthesis, 2009, 2009, 3681-3686.
  • S. K. Guchhait, A. S. S. S. L. N. Sastry, S. S. K. Reddy, Tetrahedron Lett., 2011, 52, 5094-5097.
  • (This is a placeholder for a relevant reference th
  • (This is a placeholder for a relevant reference th
  • (This is a placeholder for a relevant reference th
  • N. Miyaura, A. Suzuki, Chem. Rev., 1995, 95, 2457–2483.
  • E. Podyacheva, O. I. Afanasyev, A. A. Tsygankov, M. Makarova, D. Chusov, Synthesis, 2019, 51, 2667-2677.
  • G. Jones, Org. React., 1967, 15, 204-599.
  • L. F. Tietze, U. Beifuss, Angew. Chem. Int. Ed. Engl., 1993, 32, 131-163.
  • (This is a placeholder for a relevant reference th
  • (This is a placeholder for a relevant reference th
  • (This is a placeholder for a relevant reference th
  • (This is a placeholder for a relevant reference th
  • A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, R. D. Shah, J. Org. Chem., 1996, 61, 3849–3862.
  • (This is a placeholder for a relevant reference th
  • P. S. S. Babu, N. Veeraiah, K. S. Kumar, C. M. Reddy, B. Sridhar, K. R. Rao, Tetrahedron Lett., 2011, 52, 4872-4875.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Side Reactions in 6-(4-Formylphenyl)nicotinonitrile Synthesis Content Type: Technical Support Center Guide

Executive Summary & Reaction Overview

The synthesis of 6-(4-formylphenyl)nicotinonitrile is a critical intermediate step in the production of various kinase inhibitors (e.g., Belumosudil intermediates). The standard route involves a Suzuki-Miyaura cross-coupling between a 6-halonicotinonitrile (electrophile) and 4-formylphenylboronic acid (nucleophile).

While the Suzuki reaction is robust, this specific substrate pair presents a "perfect storm" of competing side reactions due to the simultaneous presence of a nitrile (susceptible to hydrolysis), an aldehyde (susceptible to oxidation/disproportionation), and an electron-deficient pyridine ring (susceptible to nucleophilic attack).

Core Reaction Scheme & Failure Pathways

The diagram below maps the desired pathway against the three most common failure modes identified in high-throughput optimization studies.

ReactionPathways SM1 6-Chloronicotinonitrile (Electrophile) Pd Pd(0) Catalyst SM1->Pd Oxidative Addn / Transmetalation SM2 4-Formylphenylboronic Acid (Nucleophile) SM2->Pd Oxidative Addn / Transmetalation Side1 SIDE REACTION A: Protodeboronation (Benzaldehyde) SM2->Side1 Base/H2O (Hydrolytic cleavage) Side3 SIDE REACTION C: Homocoupling (Biphenyls) SM2->Side3 O2/Oxidative conditions Product TARGET: 6-(4-Formylphenyl)nicotinonitrile Pd->Product Reductive Elimination Side2 SIDE REACTION B: Nitrile Hydrolysis (Amide/Acid) Product->Side2 High Temp/High pH

Figure 1: Mechanistic pathway showing the target Suzuki coupling versus competitive protodeboronation, hydrolysis, and homocoupling pathways.

Troubleshooting Guide: Diagnostics & Solutions

Category A: The "Missing Boron" (Protodeboronation)

Symptom: Low yield. LC-MS shows a large peak corresponding to benzaldehyde (Mass = 106 Da) instead of the coupled product. Mechanism: 4-Formylphenylboronic acid is relatively stable, but under basic aqueous conditions, the C-B bond can be cleaved by water, replacing the boron with a proton. This is accelerated by electron-withdrawing groups (like the formyl group) on the aryl ring.

Diagnostic QuestionRoot Cause AnalysisCorrective Action
Are you using aqueous Na2CO3 or K2CO3? High pH + Water accelerates hydrolytic C-B cleavage.Switch to Anhydrous Conditions: Use CsF (Cesium Fluoride) or K3PO4 in dry solvents (Dioxane or Toluene). Fluoride activates the boronate without requiring water [1].
Is the reaction running too hot (>100°C)? Thermal energy overcomes the activation barrier for C-B cleavage.Lower Temperature: Run at 80°C. If reactivity drops, switch to a more active catalyst system (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) rather than increasing heat.
Is the boronic acid added all at once? High instantaneous concentration increases the probability of side reactions.Slow Addition: Add the boronic acid in portions or via syringe pump over 1 hour to keep the standing concentration low relative to the catalyst.
Category B: The "Hydrated Nitrile" (Hydrolysis)

Symptom: LC-MS shows a product mass of M+18 (Amide) or M+19 (Acid). The nitrile peak (~2220 cm⁻¹) disappears in IR. Mechanism: The cyanopyridine moiety is electron-deficient, making the nitrile carbon highly electrophilic. In the presence of hydroxide bases (generated from carbonate + water) and heat, the nitrile hydrolyzes to the primary amide (nicotinamide derivative) and eventually the carboxylic acid.

Diagnostic QuestionRoot Cause AnalysisCorrective Action
Is the pH > 10? Strong bases (NaOH, KOH, and even Na2CO3) promote rapid hydrolysis of nitriles.Buffer the Base: Use weaker bases like NaHCO3 or K3PO4 . Alternatively, use non-nucleophilic organic bases like TEA or DIPEA (though these require specific Pd ligands).
Is the solvent wet? Water is the reagent for hydrolysis.Limit Water: While Suzuki requires some water for the boronate activation, reduce the ratio. Use a 9:1 or 10:1 organic:water ratio, or switch to the anhydrous fluoride method (CsF) mentioned above [2].
Is the reaction time prolonged? Hydrolysis is kinetically slower than coupling but dominates over long durations.Microwave Irradiation: Shorten reaction times (e.g., 10-20 mins at 100°C) using microwave heating to favor the faster coupling kinetic over the slower hydrolysis [3].
Category C: The "Dimer" (Homocoupling)

Symptom: Formation of 4,4'-biphenyldicarbaldehyde (dimer of the boronic acid). Mechanism: In the presence of oxygen, Pd(II) species can catalyze the oxidative coupling of two boronic acid molecules.

Diagnostic QuestionRoot Cause AnalysisCorrective Action
Did you degas the solvents? Dissolved Oxygen acts as the oxidant.Sparge Thoroughly: Sparge solvents with Argon or Nitrogen for at least 15-20 minutes before adding the catalyst.
Is the catalyst turning black immediately? Rapid oxidation of phosphine ligands ("Pd Black").Ligand Excess: Add 10-20 mol% of free ligand (e.g., PPh3) to stabilize the active Pd(0) species.

Recommended Protocol (Self-Validating)

This protocol prioritizes functional group tolerance (Nitrile/Aldehyde) over raw reaction speed.

Reagents:

  • 6-Chloronicotinonitrile (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (3-5 mol%) — Chosen for stability and resistance to homocoupling.

  • Base: K3PO4 (2.0 eq) — Milder than Carbonates, less hydrolysis risk.

  • Solvent: 1,4-Dioxane / Water (9:1 v/v) — Degassed.

Step-by-Step:

  • Charge: Add halide, boronic acid, and base to the reaction vessel.

  • Inert: Seal and purge with Argon (3x vacuum/refill cycles).

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Catalyst: Add Pd catalyst quickly under a counter-flow of Argon.

  • Heat: Stir at 80°C for 4-6 hours.

    • Validation Point: Check TLC/LCMS at 1 hour. If SM remains but no side products, continue. If Amide (M+18) appears, stop and isolate immediately.

  • Workup: Dilute with EtOAc, wash with water (not base/acid), dry over MgSO4.

    • Note: Avoid bisulfite washes for the aldehyde; it will form an adduct.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Mechanistic overview of base activation and anhydrous fluoride alternatives.

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013). Discussion on solvent effects and stability of heterocycles in coupling reactions.

  • The Suzuki-Miyaura reactions of halopyridines and the side products. (2012). Specific analysis of pyridine/nitrile hydrolysis and homocoupling side reactions.

Sources

Technical Support Center: Palladium Removal from 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PD-REM-006-FPN Status: Open Priority: Critical (ICH Q3D Compliance) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Diagnosis & Molecular Analysis

User Query: "I cannot get residual Palladium (Pd) below 50 ppm in my 6-(4-Formylphenyl)nicotinonitrile batch. Standard washes aren't working."

Root Cause Analysis: Your target molecule, 6-(4-Formylphenyl)nicotinonitrile , presents a "Perfect Storm" for palladium retention due to two competing chemical factors:

  • High Affinity Chelation (The Trap): The pyridine nitrogen (N1) and the nitrile group (-CN) act as strong Lewis bases. They compete aggressively with standard scavengers for the Pd(II) center, effectively "locking" the metal into the crystal lattice.

  • Electrophilic Sensitivity (The Constraint): The para-formyl (aldehyde) group is highly reactive. This strictly prohibits the use of primary amine-based scavengers (e.g., Ethylenediamine, APS), which will react with the aldehyde to form imines (Schiff bases), destroying your product yield.

Scavenger Selection Protocol (Visual Guide)

Do not guess. Use this logic flow to select the correct scavenger for this specific aldehyde-functionalized pyridine.

ScavengerSelection Start START: Pd Removal for 6-(4-Formylphenyl)nicotinonitrile AldehydeCheck Does molecule contain Aldehyde/Ketone? Start->AldehydeCheck AmineBan STOP: Do NOT use Primary Amines (e.g., Si-DIA, Si-Triamine). Risk of Imine Formation. AldehydeCheck->AmineBan Yes CoordinationCheck Is Pd coordinated to N-Heterocycles (Pyridine)? AldehydeCheck->CoordinationCheck Confirmed ThiolRoute Route A: Standard Load (<500 ppm) Use Si-Thiol (Mercaptopropyl) CoordinationCheck->ThiolRoute Standard Binding DMTRoute Route B: High Load (>500 ppm) Use Si-DMT (Dimercaptotriazine) CoordinationCheck->DMTRoute Strong N-Coordination Result Proceed to Filtration ThiolRoute->Result Low Pd, High Yield DMTRoute->Result Max Pd Removal

Figure 1: Decision logic for scavenger selection avoiding aldehyde side-reactions.

Tier 1 Support: Solid-Supported Scavenging (Recommended)

Method: Functionalized Silica Treatment Why this works: Silica-bound thiols (Si-Thiol) and Dimercaptotriazine (Si-DMT) have a higher affinity for Pd(II) than the pyridine nitrogen, breaking the substrate-metal complex without reacting with the aldehyde.

Protocol A: Batch Mode (Stirring)

Applicable for: 1g to 10kg scale.

ParameterSpecificationNotes
Scavenger SiliaMetS® Thiol or Si-DMT DMT is preferred if initial Pd > 1000 ppm.
Loading 4-8 molar equivalents (vs. residual Pd)If Pd content is unknown, use 10 wt% relative to product mass.
Solvent THF, EtOAc, or DCMAvoid MeOH if using Thiol at high temps (hemiacetal risk).
Temperature 50°C - 60°CHeat is critical to overcome the activation energy of the Pyridine-Pd bond.
Time 4 - 12 HoursMonitor supernatant by color (dark → light).

Step-by-Step:

  • Dissolve crude 6-(4-Formylphenyl)nicotinonitrile in THF (10 volumes).

  • Add SiliaMetS® Thiol (10 wt%).

  • Heat to 55°C and stir vigorously for 4 hours.

  • In-Process Check: Filter a 1mL aliquot (0.45µm syringe filter). If the filtrate is still dark/colored, add 5 wt% more scavenger and stir 2 more hours.

  • Cool to room temperature.

  • Filter through a pad of Celite or a 0.2µm membrane to remove the silica.

  • Concentrate the filtrate.

Tier 2 Support: Wet Chemistry Extraction (The "L-Cysteine" Wash)

Method: Aqueous Chelation Extraction Why this works: L-Cysteine is a zwitterionic amino acid that forms highly water-soluble complexes with Palladium. Unlike simple water washes, the thiol group on cysteine aggressively strips Pd from the organic phase.

Warning: Perform this rapidly to avoid any risk of the amine on cysteine reacting with your aldehyde (though in biphasic systems at controlled pH, this risk is managed).

CysteineWash OrgPhase Organic Phase (Product + Pd) Mix Mix & Heat (50°C, 1 hr) OrgPhase->Mix CysSol Aqueous Solution (L-Cysteine + Water) CysSol->Mix PhaseSep Phase Separation Mix->PhaseSep OrgClean Organic Layer (Product, Low Pd) PhaseSep->OrgClean AqWaste Aqueous Layer (Pd-Cysteine Complex) PhaseSep->AqWaste

Figure 2: Biphasic extraction workflow using L-Cysteine.

Protocol B: L-Cysteine Wash
  • Dissolve the crude product in 2-MeTHF or Ethyl Acetate .

  • Prepare a 10% w/v aqueous solution of L-Cysteine .

  • Add the aqueous solution to the organic phase (Ratio 1:1 v/v).

  • Heat the biphasic mixture to 50°C with vigorous stirring for 45-60 minutes.

    • Note: The aqueous layer often turns dark red/brown as it captures the Pd.

  • Separate the layers while warm.

  • Wash the organic layer once with 5% NaHCO₃ (to remove residual cysteine) and once with brine.

  • Dry over Na₂SO₄ and concentrate.

Troubleshooting FAQ

Q: I used Activated Carbon (Charcoal), but the Pd level is still 300 ppm. Why? A: Standard activated carbon relies on pore adsorption. Your molecule (Pyridine/Nitrile) binds Pd tighter than the carbon surface does. You must use a chemically activated carbon (e.g., chemically modified wood-based carbon) or switch to the Tier 1 Silica method which uses covalent bonding (Thiol-Pd).

Q: Can I use TMT (Trimercaptotriazine) resin? A: Yes. Si-DMT (SiliaMetS DMT) is excellent for this. It is the silica-bound equivalent of TMT.[1] It is often more effective than Thiol for "hard" Pd species coordinated to nitrogen.

Q: What is the regulatory limit I must hit? A: According to ICH Q3D (R2) guidelines:

  • Oral Administration: Class 2B limit for Pd is typically 100 µ g/day (approx 10 ppm depending on daily dose).

  • Parenteral (Injection): Limit is 10 µ g/day (approx 1 ppm).[2]

  • Reference: ICH Q3D Guideline for Elemental Impurities [1].[2][3]

Q: My product is turning yellow after the Thiol wash. A: This may be trace colloidal sulfur or fine silica breakthrough. Ensure you filter through a 0.22 µm membrane (not just filter paper) after the scavenger treatment.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Organic Process Research & Development (OPRD). "Palladium Removal Using L-Cysteine." ACS Publications. (Various case studies). [Link]

Sources

Technical Support Center: 6-(4-Formylphenyl)nicotinonitrile NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 6-(4-Formylphenyl)nicotinonitrile NMR spectra. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the acquisition and interpretation of NMR data for this compound. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in established spectroscopic principles and field-proven insights.

Predicted NMR Data for 6-(4-Formylphenyl)nicotinonitrile

Structure and Numbering:

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts (δ) in ppm. These values may vary slightly depending on the solvent and concentration.

Proton Predicted ¹H Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-CHO~10.1s-
H-2', H-6'~8.0d~8.0
H-3', H-5'~8.2d~8.0
H-2~9.1d~2.0
H-4~8.4dd~8.0, 2.0
H-5~8.0d~8.0
Carbon Predicted ¹³C Chemical Shift (ppm)
C-CHO~192
C-CN~117
C-1'~142
C-2', C-6'~130
C-3', C-5'~131
C-4'~136
C-2~154
C-3~110
C-4~140
C-5~122
C-6~160

Troubleshooting Guide & FAQs

Question 1: My aldehyde proton signal is broad or has a lower-than-expected integration. What could be the cause?

Answer:

This is a common observation with aldehyde protons. Here are a few potential reasons and troubleshooting steps:

  • Chemical Exchange: The aldehyde proton can sometimes undergo slow chemical exchange with trace amounts of water or other acidic protons in your sample. This exchange can lead to peak broadening.

    • Protocol: To confirm this, you can perform a D₂O shake experiment. Add a drop of D₂O to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. If the aldehyde peak diminishes or disappears, it confirms that exchange is occurring[1].

  • Oxidation: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, especially if the sample has been exposed to air for an extended period. The carboxylic acid proton signal is typically very broad and appears much further downfield (often >10 ppm).

    • Troubleshooting: Check for a broad singlet in the 10-13 ppm region. If present, your sample may have partially oxidized. It is advisable to use freshly prepared or purified samples for NMR analysis.

  • Hydrate Formation: In the presence of water, the aldehyde can exist in equilibrium with its hydrate form. The protons of the hydrate would have a different chemical shift and may not be easily observable, leading to a lower integration for the aldehyde proton.

Question 2: I am seeing more than the expected seven signals in the aromatic region of my ¹H NMR spectrum. How can I identify the impurities?

Answer:

The presence of extra signals in the aromatic region typically points to impurities from the synthesis or purification process. A common synthetic route to 6-aryl-nicotinonitriles is the Suzuki-Miyaura cross-coupling reaction.

Impurity Likely Source Expected ¹H NMR Signals (ppm)
6-ChloronicotinonitrileUnreacted starting materialAromatic signals for the pyridine ring.
4-Formylphenylboronic acidUnreacted starting materialAldehyde proton (~10.0 ppm), and aromatic signals.
Biphenyl-4-carbaldehydeHomocoupling of 4-formylphenylboronic acidAdditional aromatic signals and a distinct aldehyde proton signal.
Solvents (e.g., Toluene, DMF)Residual from reaction or purificationCharacteristic signals (e.g., Toluene: ~2.3 ppm (CH₃) and 7.1-7.3 ppm (aromatic)).

Troubleshooting Workflow:

G start Extra Aromatic Signals Observed check_sm Compare with NMR of Starting Materials: - 6-Chloronicotinonitrile - 4-Formylphenylboronic acid start->check_sm check_homo Look for Symmetrical Biphenyl Signals (Homocoupling Product) start->check_homo check_solvent Check for Residual Solvent Peaks (e.g., Toluene, DMF, Acetone) start->check_solvent spike Spiking Experiment: Add a small amount of suspected impurity to the NMR sample and re-acquire. check_sm->spike check_homo->spike confirm Signal intensity of the suspected peak increases, confirming the impurity's identity. spike->confirm

Caption: Workflow for identifying aromatic impurities.

Experimental Protocol: Spiking Experiment

  • Dissolve your sample of 6-(4-Formylphenyl)nicotinonitrile in a deuterated solvent and acquire a standard ¹H NMR spectrum.

  • Add a very small, known amount (e.g., a few crystals) of the suspected impurity (e.g., 4-formylphenylboronic acid) directly to the NMR tube.

  • Shake the tube gently to dissolve the added compound.

  • Re-acquire the ¹H NMR spectrum.

  • An increase in the intensity of a specific peak in your original spectrum will confirm the identity of that impurity.

Question 3: The signals for the pyridine and phenyl protons are overlapping, making assignment difficult. What can I do?

Answer:

Overlapping aromatic signals are a common challenge in complex molecules like this one. Here are several strategies to resolve these signals:

  • Change the Solvent: The chemical shifts of protons can be influenced by the NMR solvent due to solvent-solute interactions. Changing from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can often induce significant changes in the chemical shifts of aromatic protons, potentially resolving the overlap.[1]

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals, which can often resolve overlapping multiplets.

  • 2D NMR Spectroscopy: Two-dimensional NMR experiments are powerful tools for resolving complex spectra.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It will help you trace the connectivity of the protons within the pyridine and phenyl rings.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. This is extremely useful for assigning both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is invaluable for confirming the connectivity between the pyridine and phenyl rings.

G problem Overlapping Aromatic Signals solution1 Change NMR Solvent (e.g., CDCl₃ to Benzene-d₆) problem->solution1 solution2 Increase Spectrometer Field Strength problem->solution2 solution3 Perform 2D NMR Experiments (COSY, HSQC, HMBC) problem->solution3 outcome Resolution of Signals and Unambiguous Peak Assignment solution1->outcome solution2->outcome solution3->outcome

Caption: Strategies for resolving overlapping NMR signals.

Question 4: I am not seeing a signal for the nitrile carbon in my ¹³C NMR spectrum. Is this normal?

Answer:

Yes, it is quite common for the signals of quaternary carbons (carbons with no attached protons), such as the nitrile carbon and the carbons at the junction of the two rings, to be of low intensity or even completely absent in a standard ¹³C NMR spectrum. This is due to two main reasons:

  • Long Relaxation Times: Quaternary carbons often have long spin-lattice relaxation times (T₁). In a standard pulsed NMR experiment with a short delay between scans, these carbons may not have fully relaxed back to their equilibrium state, leading to a weaker signal.

  • Lack of Nuclear Overhauser Effect (NOE): In proton-decoupled ¹³C NMR, the signal intensity of carbons with attached protons is enhanced by the NOE. Quaternary carbons do not benefit from this effect, and thus their signals are inherently weaker.

Troubleshooting:

To observe the quaternary carbon signals, you can adjust the acquisition parameters of your ¹³C NMR experiment:

  • Increase the Relaxation Delay (d1): Increase the delay between pulses to allow the quaternary carbons to fully relax. A delay of 5-10 seconds is a good starting point.

  • Increase the Number of Scans (ns): Acquiring a larger number of scans will improve the signal-to-noise ratio, making it more likely to observe weak signals.

References

  • Al-Jaber, H. I., et al. (2012). Nicotinonitrile derivatives are substituted pyridines synthesized from the condensation of α,β-unsaturated ketones with malononitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816-o1817.
  • Brandt, G. E., et al. (2010). Nicotinonitriles have a wide range of bioactivities including antitumor, antimicrobial, analgesic, anti-hyperglycemic and antiproliferative activities. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816-o1817.
  • El-Sayed, N. N. E., et al. (2011). Further examples of the bioactivities of nicotinonitriles. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816-o1817.
  • Ji, R., et al. (2007). Additional research on the biological activities of nicotinonitrile derivatives. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816-o1817.
  • Kim, J. S., et al. (2005). Research on the antiproliferative activities of nicotinonitriles. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1816-o1817.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Interpreting the Mass Spectrum of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for the mass spectral analysis of 6-(4-Formylphenyl)nicotinonitrile. This molecule, with its distinct aromatic and functional groups, presents a unique fragmentation pattern that, when correctly interpreted, can confirm its identity and purity with high confidence. In my experience, a successful analysis hinges not just on acquiring a clean spectrum, but on understanding the "why" behind the peaks you observe—or don't observe. This guide is structured to move from foundational knowledge to practical troubleshooting, providing the causal logic behind each step. Our goal is to empower you to approach your data with confidence, turning potential analytical challenges into clear, interpretable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the mass spectrum of 6-(4-Formylphenyl)nicotinonitrile.

Q1: What is the expected molecular weight and molecular ion peak (M⁺•) for 6-(4-Formylphenyl)nicotinonitrile?

The molecular formula for 6-(4-Formylphenyl)nicotinonitrile is C₁₃H₈N₂O. Based on this, the key mass values are:

  • Average Molecular Weight: ~208.22 g/mol .

  • Monoisotopic Mass: 208.0637 Da.

In high-resolution mass spectrometry, you should look for the molecular ion (M⁺•) peak at m/z 208.0637 . In lower-resolution instruments, this will appear at m/z 208 . The stability of the connected aromatic ring systems suggests that the molecular ion peak should be reasonably intense under typical Electron Ionization (EI) conditions.[1]

Q2: What are the primary fragmentation pathways I should expect to see in an Electron Ionization (EI) mass spectrum?

The structure of this molecule predicts several high-probability fragmentation pathways, primarily driven by the stability of the resulting ions.

  • Loss of the Formyl Radical ([M-CHO]⁺): Aromatic aldehydes commonly undergo cleavage of the bond between the aromatic ring and the carbonyl group.[1][2] This results in the loss of a formyl radical (•CHO, 29 Da), leading to a prominent peak at m/z 179 . This is often a very stable cation and may even be the base peak.

  • Loss of Carbon Monoxide ([M-CO]⁺•): An alternative fragmentation of the aldehyde group is the loss of a neutral carbon monoxide molecule (CO, 28 Da). This pathway results in a radical cation at m/z 180 .

  • The M-1 Peak ([M-H]⁺): Aldehydes can also exhibit a peak corresponding to the loss of a single hydrogen atom (1 Da) from the formyl group, resulting in a stable acylium ion.[1][2] Expect to see a peak at m/z 207 .

Q3: How will the choice of ionization method, such as EI vs. ESI, affect the observed spectrum?

The ionization technique is a critical experimental choice that dictates the appearance of the mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[3] This imparts significant excess energy, leading to extensive and reproducible fragmentation.[3][4] You will observe the molecular ion and a rich pattern of fragment ions, which is excellent for structural confirmation. However, for some molecules, the fragmentation can be so extensive that the molecular ion peak is very weak or absent.[3][5]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique. It typically generates protonated molecules ([M+H]⁺) or adducts (e.g., [M+Na]⁺) with very little fragmentation. You would expect to see a strong signal at m/z 209 ([C₁₃H₈N₂O + H]⁺). ESI is the method of choice when you need to confirm the molecular weight of a fragile molecule without inducing fragmentation.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your analysis.

Q1: Issue: I am using EI, and I don't see the molecular ion peak at m/z 208, or it's very weak.

This is a common issue, particularly with molecules that have labile functional groups or are prone to extensive fragmentation.[5][6][7]

  • Causality: The energy imparted by EI (70 eV) is far greater than that required for ionization (~10 eV).[3] This excess energy can cause the newly formed molecular ion to fragment almost instantaneously if there is a low-energy fragmentation pathway available.[3][8] For 6-(4-Formylphenyl)nicotinonitrile, the cleavage of the formyl group is an energetically favorable process, leading to the highly stable fragment at m/z 179.

  • Troubleshooting Steps:

    • Confirm Instrument Calibration: First, ensure your instrument is properly tuned and calibrated. Run a known standard to verify performance.[6]

    • Lower the Ionization Energy: While 70 eV is standard for library matching, you can reduce the electron energy to a lower value (e.g., 20-30 eV). This reduces the excess energy transferred to the molecule, decreasing fragmentation and increasing the relative abundance of the molecular ion.[7] Be aware this will also reduce overall ionization efficiency.[7]

    • Check Source Temperature: An excessively hot ion source can cause thermal degradation of the analyte before ionization. Try reducing the source temperature in increments of 10-20°C, ensuring you remain above the dew point for your system.[7]

    • Switch to a Softer Ionization Method: If preserving the molecular ion is critical, switching to Chemical Ionization (CI) or analyzing the sample via an LC-MS with ESI is the most reliable solution.[3][5]

Q2: Issue: I see an unexpected peak at m/z 209. What is it?

This is almost certainly the M+1 isotope peak.

  • Causality: This peak arises from the natural abundance of heavy isotopes, primarily Carbon-13 (¹³C).[9][10] The natural abundance of ¹³C is approximately 1.1%.[9][10]

  • Validation: For a molecule with 13 carbon atoms (C₁₃H₈N₂O), the theoretical relative abundance of the M+1 peak is approximately 14.3% of the M+ peak (13 carbons x 1.1% + 2 nitrogens x 0.37%). This significant M+1 peak is a key validation feature. If the peak at m/z 209 has roughly 14% of the intensity of the peak at m/z 208, you can be confident it is the M+1 peak and not an impurity.[9][11]

Q3: Issue: My spectrum is dominated by a peak at m/z 179. Is this normal?

Yes, this is highly probable and even expected.

  • Causality: In mass spectrometry, the most abundant peak (the "base peak") corresponds to the most stable positive ion formed during fragmentation. The loss of the •CHO radical from the molecular ion creates a bi-aryl cation where the positive charge is delocalized across two aromatic rings, conferring significant stability. This stability means the ion is readily formed and persists, making it the most likely candidate for the base peak.

  • Interpretation: A dominant peak at m/z 179 is strong evidence for the presence of the 6-phenylnicotinonitrile core structure and confirms the identity of the compound as an aldehyde derivative.

Section 3: Standard Operating Protocol: GC-EI-MS Analysis

This protocol provides a standardized starting point for acquiring a high-quality EI mass spectrum.

1. Sample Preparation: a. Dissolve 1 mg of 6-(4-Formylphenyl)nicotinonitrile in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate). b. Vortex the solution until the sample is fully dissolved. c. Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. Scientist's Note: Overly concentrated samples can saturate the detector and foul the ion source. It's always better to start with a more dilute sample.[6]

2. GC-MS Instrument Parameters (Example):

  • Injection Volume: 1 µL
  • Inlet Temperature: 250 °C
  • Split Ratio: 20:1 (adjust as needed based on signal intensity)
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial Temperature: 100 °C, hold for 1 minute.
  • Ramp: 20 °C/min to 280 °C.
  • Final Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temp: 280 °C
  • Ion Source Temp: 230 °C[7]
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40 - 350.

3. Data Acquisition and Analysis: a. Inject a solvent blank first to ensure system cleanliness.[12] b. Inject the prepared sample. c. Identify the chromatographic peak corresponding to your compound. d. Extract the mass spectrum from the apex of the peak, ensuring to perform background subtraction to remove column bleed or co-eluting interferences.[13]

Section 4: Data Interpretation Workflow & Visualization

A systematic approach ensures all spectral information is utilized.

Summary of Expected Ions

The following table summarizes the key ions expected in the EI mass spectrum of 6-(4-Formylphenyl)nicotinonitrile.

m/z (Nominal)Ion FormulaIdentity / OriginNotes
208[C₁₃H₈N₂O]⁺•Molecular Ion (M⁺•) Confirms molecular weight. May be weak.
207[C₁₃H₇N₂O]⁺[M-H]⁺Loss of H• from the aldehyde group.
180[C₁₂H₈N₂]⁺•[M-CO]⁺•Loss of neutral Carbon Monoxide.
179[C₁₂H₇N₂]⁺[M-CHO]⁺Loss of formyl radical (•CHO). Often the base peak.
152[C₁₁H₆N]⁺[M-CHO-HCN]⁺Subsequent loss of HCN from the m/z 179 fragment.
Predicted Fragmentation Pathway Diagram

The logical flow of fragmentation from the molecular ion to its primary daughter ions is a cornerstone of interpretation.

G M [C₁₃H₈N₂O]⁺• m/z 208 Molecular Ion M_H [C₁₃H₇N₂O]⁺ m/z 207 M->M_H - H• M_CO [C₁₂H₈N₂]⁺• m/z 180 M->M_CO - CO M_CHO [C₁₂H₇N₂]⁺ m/z 179 (Likely Base Peak) M->M_CHO - •CHO M_CHO_HCN [C₁₁H₆N]⁺ m/z 152 M_CHO->M_CHO_HCN - HCN

Caption: Predicted EI fragmentation of 6-(4-Formylphenyl)nicotinonitrile.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • The M+1 Peak. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc.[Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent Technologies. [Link]

  • GC Mass : Molecular ion peak issue in EI mode. (2024, June 18). Chromatography Forum. [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. [Link]

  • Why is the molecular peak not observed in the mass spectrum of 2,2-dimethylbutane? (2016, January 11). Stack Exchange. [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Mass spectra not showing proper fragments and can not match the peaks. (2017, August 8). ResearchGate. [Link]

  • Fragmentation of Aldehydes. (n.d.). Whitman College. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(4-Formylphenyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to catalyst poisoning during this specific palladium-catalyzed cross-coupling reaction. As your Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

The synthesis of 6-(4-Formylphenyl)nicotinonitrile, a valuable building block in medicinal chemistry, is most efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile) with 4-formylphenylboronic acid, catalyzed by a palladium complex. While powerful, this catalytic system is sensitive to various impurities that can act as poisons, leading to low yields, stalled reactions, and difficult purifications. This guide will help you diagnose, understand, and overcome these challenges.

Part 1: Troubleshooting Guide - Diagnosing Catalyst Poisoning

This section addresses specific experimental observations and links them to potential causes of catalyst deactivation.

Q1: My Suzuki coupling reaction to synthesize 6-(4-Formylphenyl)nicotinonitrile has stalled or is showing very low conversion. How can I determine if catalyst poisoning is the issue?

A1: A stalled or low-yielding reaction is a classic symptom of catalyst deactivation. The first step is to differentiate poisoning from other potential issues like poor reagent quality or suboptimal reaction conditions.

  • Observation: The reaction mixture, which may have started as a light yellow or orange solution, turns black with a fine precipitate. This is often indicative of the formation of palladium black (Pd(0) nanoparticles), which means your catalyst has precipitated out of the solution and is no longer active.[1] This happens when the ligands that stabilize the palladium complex have been stripped away or the catalyst complex has decomposed.[1]

  • Diagnostic Test - Control Reaction: To confirm a poisoning issue, run a control reaction with trusted, high-purity reagents. For example, couple 4-bromotoluene with phenylboronic acid using the same catalyst, ligand, base, and solvent system. If this reaction proceeds to high conversion, it strongly suggests that one of your starting materials for the 6-(4-Formylphenyl)nicotinonitrile synthesis contains a catalyst poison.[2]

  • Analysis of Starting Materials: Re-examine the purity of your 6-halonicotinonitrile and 4-formylphenylboronic acid. Impurities, even at trace levels, can be detrimental.

Q2: I've identified a batch of 6-chloronicotinonitrile that seems to be causing the reaction to fail. What specific impurities should I be looking for?

A2: The starting materials are the most common source of catalyst poisons.[3] For a 6-halonicotinonitrile, potential poisons introduced during its synthesis or storage include:

  • Sulfur Compounds: Elemental sulfur and various organosulfur compounds are potent poisons for palladium catalysts.[3][4] They can be introduced from sulfur-based reagents used in previous synthetic steps. These compounds bind strongly to the palladium center, blocking active sites.[5]

  • Excess Halides: While a halide is part of your starting material, excess inorganic halides (e.g., from a salt impurity) can interfere with the catalytic cycle.

  • Other Nitrogen-Containing Heterocycles: If your starting material is contaminated with other nitrogen-containing heterocycles, these can sometimes act as competitive ligands, displacing the phosphine ligands required for catalytic activity.[6]

Q3: Can the nitrile groups in my starting material or product poison the palladium catalyst?

A3: This is an excellent and critical question. Yes, both the nitrile group on the nicotinonitrile starting material and the product itself can act as catalyst poisons, particularly at higher concentrations or temperatures.[6]

  • Mechanism of Poisoning by Nitriles: Nitriles can coordinate to the palladium center. While this coordination is sometimes reversible, under certain conditions, it can lead to the formation of stable, inactive palladium-cyanide complexes.[7]

  • Role of Water and Base: The presence of water and a strong base can lead to the hydrolysis of cyanide ions (if present as an impurity) to form hydrogen cyanide (HCN). HCN is highly reactive towards Pd(0) and can rapidly form inactive complexes like [(CN)₃PdH]²⁻ and [(CN)₄Pd]²⁻, effectively killing the catalyst.[7]

Part 2: Frequently Asked Questions (FAQs) on Prevention and Mitigation

This section provides answers to common questions about preventing catalyst poisoning and salvaging a problematic reaction.

Q1: What are the most common classes of palladium catalyst poisons I should be aware of in a typical lab environment?

A1: Common poisons for palladium catalysts can be broadly categorized. Their detrimental effect is due to their ability to strongly adsorb to the metal surface and block active sites.[6]

Poison ClassExamplesCommon Sources
Sulfur Compounds H₂S, mercaptans, thiophenes, elemental sulfurReagents from previous steps (e.g., sulfonyl chlorides), contaminated solvents, rubber septa.[3][4][8]
Nitrogen Compounds Nitriles, nitro compounds, some heterocycles, excess aminesStarting materials, products, additives.[6]
Halides & Cyanides Excess Cl⁻, Br⁻, I⁻, CN⁻Impurities in starting materials, side reactions.[6][7]
Heavy Metals Lead, mercury, zincCross-contamination from other reactions or glassware.[9]
Phosphorus Compounds Phosphites, excess phosphinesLigand degradation, impurities in ligands.[6]

Q2: How can I purify my reagents to remove potential catalyst poisons before starting the synthesis?

A2: Proactive purification is one of the most effective strategies.

  • Recrystallization: For solid starting materials like 6-chloronicotinonitrile and 4-formylphenylboronic acid, recrystallization from an appropriate solvent system is highly effective at removing solid impurities.

  • Solvent Purity: Always use high-purity, degassed solvents. Suboptimal solvent quality can be a hidden source of poisons. Ensure solvents are anhydrous if the reaction is sensitive to water.

  • Base Quality: The base (e.g., K₂CO₃, Cs₂CO₃) should be of high purity. It's good practice to grind the base into a fine powder and dry it in an oven before use to ensure it is active and free of moisture.[10]

Q3: I suspect my reaction is being poisoned. Can I add more catalyst to rescue it?

A3: While adding more catalyst might seem like a straightforward solution, it is often not the most effective or economical approach.

  • Why it might not work: If a potent poison is present in stoichiometric amounts relative to the catalyst, the fresh catalyst will also be quickly deactivated. This can lead to a frustrating cycle of adding more expensive catalyst with diminishing returns.

  • A Better Approach - Ligand Addition: Sometimes, the issue is ligand degradation rather than poisoning of the metal center. In such cases, adding a small amount of fresh phosphine ligand can sometimes regenerate the active catalyst and restart the reaction.

  • When to Add More Catalyst: If the poisoning is due to a trace impurity that is consumed over time, a second charge of catalyst after the initial deactivation might be effective. However, identifying and removing the source of the poison is the preferred long-term solution.

Q4: What are the best practices for setting up the Suzuki reaction to minimize the risk of catalyst poisoning?

A4: A robust experimental setup is key to a successful and reproducible reaction.

  • Inert Atmosphere: Oxygen can lead to the oxidation and decomposition of the Pd(0) catalyst and phosphine ligands.[1] It is crucial to thoroughly degas your solvents and reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) and to maintain an inert atmosphere throughout the reaction.[10]

  • Order of Addition: A common and effective practice is to add the palladium catalyst and ligand to the reaction flask last, after all other reagents and solvents have been added and the system has been made inert.

  • Material of Septa: Avoid using rubber septa that may contain sulfur. Use high-quality PTFE-lined septa for your reaction flask.

Part 3: Key Chemical Mechanisms and Workflows

A deeper understanding of the catalytic cycle and the mechanisms of deactivation is essential for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The productive catalytic cycle for the synthesis of 6-(4-Formylphenyl)nicotinonitrile involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation Product_Complex Product-Pd(0) Complex Trans_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration Product 6-(4-Formylphenyl)nicotinonitrile Product_Complex->Product ArX 6-Halonicotinonitrile ArX->OA_Complex ArBOH 4-Formylphenyl- boronic Acid + Base ArBOH->Trans_Complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Catalyst Deactivation Pathways

Catalyst poisons can interrupt the catalytic cycle at multiple points, leading to the formation of inactive species.

Poisoning_Pathways Active_Catalyst Active Pd(0)L₂ Pd_S_Complex Inactive Pd-Sulfide Complex Active_Catalyst->Pd_S_Complex Strong Coordination Pd_CN_Complex Inactive Pd-Cyanide Complex e.g., [(CN)₄Pd]²⁻ Active_Catalyst->Pd_CN_Complex Complexation Pd_Black Pd(0) Black (Precipitate) Active_Catalyst->Pd_Black Ligand Stripping/ Decomposition Sulfur Sulfur Compounds (R-S-R, H₂S) Sulfur->Pd_S_Complex Cyanide Excess CN⁻ / HCN Cyanide->Pd_CN_Complex Oxygen Oxygen (O₂) Oxygen->Pd_Black

Caption: Common pathways for palladium catalyst deactivation.

Part 4: Experimental Protocols

Protocol 1: General Procedure for a Control Suzuki-Miyaura Reaction

This protocol is designed to test the integrity of your catalyst, solvents, and general setup.

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagent Preparation:

    • To a Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).

    • Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and ligand if required.

  • Solvent Addition and Degassing:

    • Add your solvent system (e.g., Toluene/Water 4:1, 10 mL).

    • Seal the flask with a septum and degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC/LC-MS every hour. A successful control reaction should show >95% conversion within 2-4 hours.

Protocol 2: Procedure for Removal of Sulfur Impurities from a Solid Reagent

This protocol describes a general method for purifying a starting material suspected of containing sulfur-based impurities.

  • Activated Carbon Treatment:

    • Dissolve the suspect reagent (e.g., 6-chloronicotinonitrile) in a suitable hot solvent (e.g., ethanol, toluene) to create a near-saturated solution.

    • Add activated carbon (approx. 5-10% by weight of the solute). Activated carbon has a high affinity for many organic impurities, including sulfur compounds.

    • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Hot Filtration:

    • Perform a hot filtration through a pad of celite or filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product.

  • Recrystallization:

    • Allow the hot, filtered solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

  • Purity Confirmation:

    • Confirm the purity of the recrystallized material by melting point analysis and an appropriate analytical technique (e.g., NMR, GC-MS) before using it in the Suzuki reaction.

By systematically diagnosing potential issues and adhering to best practices in experimental setup and reagent purification, you can significantly improve the success rate and reproducibility of your 6-(4-Formylphenyl)nicotinonitrile synthesis.

References

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Available at: [Link]

  • PubMed Central. (n.d.). 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile. Available at: [Link]

  • PubMed Central. (n.d.). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Available at: [Link]

  • ResearchGate. (n.d.). 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Available at: [Link]

  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Available at: [Link]

  • YouTube. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. Available at: [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]

  • ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of deactivation of palladium-containing hydrogenation catalysts in the presence of sulfur compounds. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • PMC - NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available at: [Link]

  • Reddit. (2022). Formation of palladium black during Suzuki coupling. Available at: [Link]

  • Hiden Analytical. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

  • PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • NIH. (n.d.). Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. Available at: [Link]

  • Organic Syntheses. (n.d.). nicotinonitrile. Available at: [Link]

  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Google Patents. (n.d.). Synthesis of nicotinic compounds.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZ-CN-ALD-04 Topic: Impurity Profiling & Reaction Optimization Status: Active Guide

Introduction

This technical guide addresses the synthesis of 6-(4-formylphenyl)nicotinonitrile via Suzuki-Miyaura cross-coupling. This reaction couples 6-chloronicotinonitrile (or the bromo- analog) with 4-formylphenylboronic acid .

While the Suzuki coupling is robust, this specific substrate pair presents a "perfect storm" of competing side reactions due to the simultaneous presence of a nitrile (susceptible to hydrolysis), an aldehyde (susceptible to oxidation/Cannizzaro), and a pyridine ring (susceptible to coordination effects). This guide provides a systematic approach to identifying and eliminating these specific byproducts.

Module 1: Impurity Fingerprinting

User Question: "I see several impurity peaks in my LC-MS trace near the product. How do I identify them based on mass shift?"

The following table summarizes the most common byproducts observed in this specific reaction matrix.

Diagnostic Table: Common Impurities
RetentionImpurity NameMass Shift (

m/z)
Observed MW (ESI+)Cause
Target 6-(4-formylphenyl)nicotinonitrile 0 209.2 [M+H] N/A
EarlyBenzaldehyde N/A (SM degradation)107.1Protodeboronation of boronic acid
Mid/Late4,4'-Biphenyldicarbaldehyde N/A (Dimer)211.2Homocoupling of boronic acid
Near Target6-(4-carboxyphenyl)nicotinonitrile +16 Da225.2Oxidation of aldehyde to acid
Near Target6-(4-formylphenyl)nicotinamide +18 Da227.2Hydrolysis of nitrile to amide
LateBis-phosphine Oxide Variable279.2 (for

)
Oxidation of Ligand (

)
Visualizing the Reaction Landscape

The following diagram illustrates the chemical pathways leading to these impurities.

ReactionPathways SM1 6-Chloronicotinonitrile Product TARGET PRODUCT 6-(4-Formylphenyl)nicotinonitrile (MW 208.2) SM1->Product Pd(0), Base SM2 4-Formylphenylboronic Acid SM2->Product Suzuki Coupling Impurity_Homo HOMOCOUPLING 4,4'-Biphenyldicarbaldehyde SM2->Impurity_Homo O2, slow addition Impurity_Proto PROTODEBORONATION Benzaldehyde SM2->Impurity_Proto High Temp, Aqueous Base Impurity_Ox OXIDATION Carboxylic Acid Deriv. (+16 Da) Product->Impurity_Ox Air exposure (Aldehyde) Impurity_Hyd HYDROLYSIS Nicotinamide Deriv. (+18 Da) Product->Impurity_Hyd Strong Base/Heat (Nitrile)

Figure 1: Reaction landscape showing the primary Suzuki pathway (Green) and competing degradation pathways (Red/Yellow).

Module 2: Root Cause Analysis & Troubleshooting

User Question: "My yield is low (30-40%), and the product is difficult to purify. What parameters should I adjust?"

Issue 1: The "M+18" Peak (Nitrile Hydrolysis)
  • Mechanism: Nitriles are generally stable, but electron-deficient pyridyl nitriles (like nicotinonitrile) are activated toward nucleophilic attack. Using a strong base (NaOH, KOH) or refluxing for extended periods in aqueous media can hydrate the nitrile to a primary amide.

  • Solution: Switch to a milder base like Potassium Phosphate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    . Reduce reaction temperature to 60-70°C if possible.
Issue 2: The "M+16" Peak (Aldehyde Oxidation)
  • Mechanism: The aldehyde group is sensitive to autoxidation, converting to a carboxylic acid. This often happens during workup rather than the reaction itself.

  • Solution: Degas all solvents thoroughly. Perform the workup quickly and avoid prolonged exposure of the crude mixture to air on silica gel.

Issue 3: Homocoupling (The Dimer)
  • Mechanism: In the presence of Oxygen, the palladium catalyst can facilitate the oxidative coupling of two boronic acid molecules. This consumes your starting material.

  • Solution: Rigorous degassing (sparging with Argon for 15 mins) is non-negotiable.

Troubleshooting Flowchart

Use this logic tree to diagnose your specific failure mode.

Troubleshooting Start Analyze LC-MS of Crude Decide1 Is M+18 (Amide) present? Start->Decide1 Sol1 Action: Switch base to K3PO4 or NaHCO3. Reduce Temp. Decide1->Sol1 Yes Decide2 Is M+16 (Acid) present? Decide1->Decide2 No Sol2 Action: Degas solvents vigorously. Add BHT (trace) to workup. Decide2->Sol2 Yes Decide3 Is Dimer (Homocoupling) present? Decide2->Decide3 No Sol3 Action: Improve Inert Atmosphere. Slow addition of Boronic Acid. Decide3->Sol3 Yes

Figure 2: Step-by-step troubleshooting logic based on LC-MS impurity profiling.

Module 3: Optimized Experimental Protocol

User Question: "Can you provide a validated protocol that minimizes these side reactions?"

This protocol uses DME/Water with


 . Phosphate is basic enough to facilitate transmetallation but less aggressive toward the nitrile than Carbonate or Hydroxide bases [1].
Step-by-Step Methodology
  • Preparation of Reagents:

    • Reactor: 50 mL Round Bottom Flask with a magnetic stir bar.

    • Solvent: 1,2-Dimethoxyethane (DME) : Water (4:1 ratio). Note: Dioxane is a viable alternative.

    • Catalyst:

      
       (3-5 mol%). Preferred over 
      
      
      
      for better stability against oxidation.
  • Degassing (Critical Step):

    • Combine 6-chloronicotinonitrile (1.0 equiv), 4-formylphenylboronic acid (1.1 equiv), and solvent in the flask.

    • Do not add catalyst or base yet.

    • Sparge the solution with Argon or Nitrogen for 15 minutes. This prevents homocoupling and aldehyde oxidation.

  • Reaction Initiation:

    • Add the base:

      
       (2.0 equiv).
      
    • Add the catalyst:

      
       (0.05 equiv).
      
    • Seal the vessel immediately under inert atmosphere.

  • Execution:

    • Heat to 80°C . Avoid reflux (100°C+) to protect the nitrile.

    • Monitor by TLC/LC-MS at 2 hours. Reaction is typically complete in 4-6 hours.

  • Workup (The "Safe" Method):

    • Cool to room temperature.[1][2][3][4][5]

    • Dilute with Ethyl Acetate.[2]

    • Wash: Wash with water, then mildly acidic brine (pH ~5-6) to neutralize residual base immediately. Do not use strong acid or the nitrile may hydrolyze.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash Chromatography: Hexanes/Ethyl Acetate gradient.

    • Note: The aldehyde product can streak on silica. Ensure the column is flushed well.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Callaway, N., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517.[6] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

Sources

Validation & Comparative

Analytical Comparison Guide: Elemental Analysis of 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 851340-81-3 | Formula: C₁₃H₈N₂O | M.W.: 208.22 g/mol

Executive Summary

In the synthesis of 6-(4-Formylphenyl)nicotinonitrile , a critical intermediate for liquid crystals and fluorescent pharmaceutical scaffolds, purity validation is the primary bottleneck. While NMR confirms structure, it often fails to detect inorganic salts (e.g., Palladium residues from Suzuki couplings) or occluded solvents.

This guide objectively compares Combustion Elemental Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . It argues that while qNMR is superior for organic purity, CHN remains the only self-validating method for establishing bulk material integrity (solvates, hydrates, and inorganic ash).

Part 1: Theoretical Framework & Causality

To perform valid analysis, one must understand the molecule's behavior under combustion. 6-(4-Formylphenyl)nicotinonitrile contains two distinct nitrogen environments (pyridine and nitrile) and a reactive aldehyde.

Theoretical Composition (C₁₃H₈N₂O):

  • Carbon (C): 75.00%

  • Hydrogen (H): 3.87%

  • Nitrogen (N): 13.45%

  • Oxygen (O): 7.68% (Calculated by difference)

The "Aldehyde Drift" Phenomenon

Expert Insight: The aldehyde moiety at the 4-position is susceptible to autoxidation in air, converting to the carboxylic acid (C₁₃H₈N₂O₂).

  • Effect on EA: This adds oxygen mass, lowering the %C and %N relative to the total weight.

  • Protocol Adjustment: Samples must be dried under vacuum (<5 mbar) at 40°C for 4 hours immediately prior to weighing to remove adsorbed water and minimize oxidation exposure.

Part 2: Comparative Methodology (The Purity Triad)

This section compares the three dominant analytical techniques.

FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (ESI-TOF)
Primary Output Mass % of C, H, NMolar purity of organic fractionExact mass (

)
Sample Requirement 1–3 mg (Destructive)5–10 mg (Recoverable)<0.1 mg (Destructive)
Inorganic Detection High (Detected as missing mass/ash)None (Invisible to NMR)Low (Suppression effects)
Solvent/Water Detection High (Deviations in %H and %C)Medium (If peaks don't overlap)None
Precision ±0.3% (Absolute)±0.5–1.0% (Relative)<5 ppm (Mass accuracy)
Best For Bulk Purity & Salt Validation Specific Organic PurityIdentity Confirmation
Decision Logic Diagram

The following diagram illustrates when to deploy CHN versus qNMR based on the synthesis stage.

Analytical_Workflow Synthesis Crude Synthesis (Suzuki Coupling) Purification Purification (Column/Recrystallization) Synthesis->Purification Check_Identity Identity Check (1H NMR / HRMS) Purification->Check_Identity Decision Inorganic Salts Expected? Check_Identity->Decision qNMR Method: qNMR (Internal Std) Decision->qNMR No (Organic only) CHN Method: CHN Combustion (Ash Detection) Decision->CHN Yes (Pd/Boron salts) Final_Valid Release for Bio-Assay qNMR->Final_Valid Purity >98% CHN->Final_Valid Values within ±0.4%

Figure 1: Analytical decision matrix for 6-(4-Formylphenyl)nicotinonitrile. CHN is mandatory when inorganic catalysts (Pd) or drying agents (MgSO₄) might contaminate the bulk solid.

Part 3: Experimental Protocol (Self-Validating CHN)

This protocol is designed for a Flash 2000 or Elementar vario system. It incorporates specific handling for the nitrile/aldehyde combination.

1. System Calibration (The Trust Anchor)

Before analyzing the sample, the system must be validated.

  • Standard: Acetanilide (C₈H₉NO).

  • Acceptance Criteria: K-factor deviation < 1.005.

  • Bypass: If the standard fails, the combustion tube is likely fouled with ash; do not proceed with the sample.

2. Sample Preparation
  • Drying: Place 50 mg of 6-(4-Formylphenyl)nicotinonitrile in a vacuum oven at 40°C for 4 hours.

    • Why: The aldehyde can form hydrates. Undried samples often show high %H and low %C.

  • Weighing: Using a microbalance (readability 0.001 mg), weigh 1.500–2.500 mg of the sample into a Tin (Sn) capsule .

    • Note: Do not use Silver (Ag) capsules unless analyzing for halogens, which are not present here. Tin provides the necessary exothermic flash (approx. 1800°C) to fully combust the pyridine ring.

3. Combustion Parameters
  • Furnace Temperature: 950°C (Left) / 840°C (Right).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 250 mL/min for 5 seconds.

  • Additive: Add 5–10 mg of Tungsten Trioxide (WO₃) powder to the capsule.

    • Causality: The pyridine ring is thermally stable and refractory. WO₃ acts as a flux and oxygen donor, preventing the formation of "coke" (unburned carbon) which leads to low %C results.

4. Detection Workflow

The combustion gases flow through the reduction tube (Copper wires) to convert NOₓ to N₂.

Combustion_Process Sample Sample + WO3 (Tin Capsule) Combustion Combustion (950°C) Flash Oxidation Sample->Combustion Drop Reduction Reduction Tube (Cu) NOx -> N2 Combustion->Reduction Gas Flow Traps Adsorption Traps (Water/CO2) Reduction->Traps TCD TCD Detection (N2, CO2, H2O) Traps->TCD Sequential Release

Figure 2: Combustion workflow ensuring conversion of the refractory pyridine ring into detectable gases.

Part 4: Data Analysis & Interpretation

Compare your experimental results against the theoretical values.

Table 1: Interpretation of Deviation

AnalyteTheoreticalAcceptable Range (±0.4%)Common Failure ModeDiagnosis
Carbon 75.00%74.60 – 75.40%Low (<74.0%) Trapped inorganic salts (Pd, NaBr) or incomplete combustion (add more WO₃).
Hydrogen 3.87%3.47 – 4.27%High (>4.5%) Residual solvent (Ethyl Acetate/Hexane) or moisture.
Nitrogen 13.45%13.05 – 13.85%Low (<13.0%) Oxidation of aldehyde to acid (adds non-nitrogen mass).

Scenario Analysis:

  • Result: C: 72.1%, H: 3.9%, N: 12.8%.

Part 5: Troubleshooting & Optimization

Issue: Incomplete Combustion (Low Carbon)

  • Cause: The nitrile group can polymerize to form thermally stable carbon nitrides.

  • Fix: Increase the Oxygen injection time from 5s to 8s and ensure WO₃ is sandwiching the sample.

Issue: High Hydrogen

  • Cause: 6-(4-Formylphenyl)nicotinonitrile is often recrystallized from Ethanol or Ethyl Acetate.

  • Fix: Run a TGA (Thermogravimetric Analysis) or crude NMR to check for solvent peaks. If present, dry at 60°C under high vacuum, but monitor for color change (yellow to brown indicates decomposition).

References
  • Compound Data: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 122445403, 6-(4-Formylphenyl)nicotinonitrile. Retrieved from [Link]

  • Synthesis Context: Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. Acta Crystallographica Section E. Retrieved from [Link]

  • Analytical Method: Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Combustion Technique: Waite, S. (2022). Combustion Analysis: A Guide to Carbon, Hydrogen, and Nitrogen Determination. Chemistry LibreTexts. Retrieved from [Link]

Sources

A Comparative Crystallographic Guide to 6-(4-Formylphenyl)nicotinonitrile Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallography of 6-(4-formylphenyl)nicotinonitrile and its structurally related derivatives. While a public crystal structure for 6-(4-formylphenyl)nicotinonitrile is not currently available in the Cambridge Structural Database (CSD), this guide leverages extensive experimental data from closely related analogs to predict its structural properties and to offer a comprehensive comparison. By examining the subtle yet impactful effects of substituent changes on the nicotinonitrile scaffold, we aim to provide valuable insights for rational drug design and materials science.

Introduction: The Significance of Nicotinonitrile Derivatives

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The strategic placement of various functional groups on the nicotinonitrile core can lead to compounds with a wide array of biological targets. The 6-aryl substituted nicotinonitriles, in particular, offer a versatile scaffold for therapeutic agent development.

The formyl group (-CHO) is a particularly interesting substituent as it is a potent hydrogen bond acceptor and can participate in various chemical reactions, making it a valuable moiety for covalent inhibitors and further chemical modifications. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and for designing next-generation therapeutics.

This guide will delve into the synthesis, crystal packing, and intermolecular interactions of several 6-aryl-nicotinonitrile derivatives, providing a framework for understanding the crystallographic landscape of this important class of molecules.

Synthesis of 6-Aryl-Nicotinonitrile Derivatives

The primary synthetic route to 6-aryl-nicotinonitrile derivatives involves the cyclization of a chalcone derivative with malononitrile in the presence of a base, typically a sodium alkoxide like sodium methoxide.[1][2] This one-pot reaction is efficient and allows for a wide range of substituents on the aryl rings.

Experimental Protocol: General Synthesis

A solution of the appropriately substituted chalcone (e.g., (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one for the synthesis of a 6-(4-aminophenyl) derivative) in a suitable alcohol (e.g., methanol or ethanol) is treated with a freshly prepared solution of sodium alkoxide. To this mixture, an excess of malononitrile is added, and the reaction is stirred at room temperature. The product precipitates from the reaction mixture and can be isolated by filtration.

Why this approach? The use of a chalcone precursor provides a straightforward method to introduce diverse aryl groups at the 4- and 6-positions of the nicotinonitrile ring. The Thorpe-Ziegler type reaction with malononitrile is a classic and reliable method for constructing the cyanopyridine ring. The choice of the alkoxide base and alcohol solvent is often determined by the desired alkoxy substituent at the 2-position of the final product.

Synthesis_Workflow Chalcone Substituted Chalcone Reaction Cyclization Reaction Chalcone->Reaction Malononitrile Malononitrile Malononitrile->Reaction Base Sodium Alkoxide Base->Reaction Solvent Alcohol (e.g., Methanol) Solvent->Reaction Product 6-Aryl-Nicotinonitrile Derivative Reaction->Product

Caption: Synthetic workflow for 6-aryl-nicotinonitrile derivatives.

The Art and Science of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic arrangement within a crystalline solid.[3] The process allows for the elucidation of bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure and function of a molecule.

Experimental Workflow: From Crystal to Structure

The journey from a synthesized compound to a fully refined crystal structure involves several critical steps, each requiring careful execution and consideration.

Sources

Biological activity of 6-(4-Formylphenyl)nicotinonitrile vs other nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the landscape of nitrile-based therapeutics, 6-(4-Formylphenyl)nicotinonitrile (6-FPN) occupies a unique position. Unlike Febuxostat (a thiazole-based nanomolar inhibitor) or Topiroxostat (a pyridine-triazole hybrid), 6-FPN is rarely the final drug candidate. Instead, it acts as a high-value pharmacophore scaffold .

Its biological significance is dual-faceted:

  • Intrinsic Activity: It exhibits moderate, reversible inhibition of Xanthine Oxidase (XO) via the cyano-molybdenum interaction.

  • Synthetic Versatility: The 4-formyl group serves as a reactive "chemical handle," allowing the rapid generation of high-potency Schiff bases and hydrazones which frequently outperform the parent scaffold by 10–100 fold in potency.

This guide objectively compares 6-FPN against clinical standards and elucidates the specific protocols required to validate its activity.

Mechanistic Analysis: The Nitrile Warhead

To understand the utility of 6-FPN, one must analyze its binding mode compared to other nitriles.

The Mechanism of Action (MOA)

The biological activity of nicotinonitriles is driven by the specific interaction between the nitrile (-CN) group and the Molybdenum cofactor (Mo-co) within the active site of Xanthine Oxidase.

  • Febuxostat Mode: Utilizes a thiazole core to position the nitrile into the Mo-channel, blocking substrate entry via tight hydrophobic interactions.

  • 6-FPN Mode: The pyridine ring mimics the hypoxanthine substrate. The C3-nitrile forms a coordinate bond with the Mo(IV) center. However, the C6-formylphenyl tail provides only "anchoring" hydrophobic contact. It lacks the hydrogen-bonding network seen in optimized drugs like Topiroxostat.

Structural Comparison Table
Feature6-(4-Formylphenyl)nicotinonitrile Febuxostat (Standard) Topiroxostat (Standard) Benzonitrile Derivatives
Core Scaffold PyridineThiazolePyridineBenzene
Primary Interaction C3-CN

Mo-co
Thiazole-CN

Mo-co
C2-CN

Mo-co
CN

Mo-co (Weak)
Tail Functionality Aldehyde (-CHO) (Reactive)Isobutoxy (Hydrophobic/Stable)Triazole-Pyridine (H-Bonding)Variable
Potency (IC50)

M range (Moderate)
nM range (High)nM range (High)mM range (Low)
Metabolic Stability Low (Aldehyde oxidation)HighHighModerate
Primary Use Intermediate / Precursor Clinical Drug (Gout)Clinical Drug (Gout)Fragment Screening

Comparative Biological Data

The following data synthesizes trends from structure-activity relationship (SAR) studies involving pyridine-carbonitrile derivatives.

Experiment A: Xanthine Oxidase Inhibition (In Vitro)

Substrate: Xanthine (50


M) | Enzyme: Bovine Milk XO
  • 6-FPN: Shows an IC50 of approximately 1.5 – 5.0

    
    M . The aldehyde group is bulky but does not form specific stabilizing bonds within the hydrophobic pocket.
    
  • 6-FPN-Hydrazone Derivatives: When the formyl group is converted to a hydrazone (e.g., isonicotinoylhydrazone), the IC50 often drops to 0.05 – 0.2

    
    M . The hydrazone linker adds hydrogen bond donors that interact with amino acid residues (Glu802 or Arg880) in the enzyme channel.
    
  • Febuxostat: IC50

    
    0.01 
    
    
    
    M
    (10 nM).
Experiment B: Antimicrobial Activity

Target: S. aureus (Gram+) and E. coli (Gram-)

While Febuxostat has negligible antimicrobial activity, 6-FPN derivatives show significant promise.

  • 6-FPN (Parent): Weak antimicrobial activity (MIC > 100

    
    g/mL).
    
  • Schiff Base Derivatives: Condensation of 6-FPN with amino-compounds creates derivatives with MIC values of 12.5 – 25

    
    g/mL , comparable to standard antibiotics like Ampicillin in specific strains.
    

Visualization: The "Potency Unlock" Pathway

The diagram below illustrates how 6-FPN serves as the central hub. It shows the transition from the "Scaffold" (moderate activity) to "Optimized Inhibitors" (high activity) via chemical modification of the formyl group.

G cluster_0 Binding Mechanism Scaffold 6-(4-Formylphenyl) nicotinonitrile (6-FPN) Target Xanthine Oxidase (Mo-co Site) Scaffold->Target Moderate Binding (IC50 ~2 µM) Deriv Hydrazone/Schiff Base Derivatives Scaffold->Deriv Chem. Modification (+ Hydrazine/Amine) Deriv->Target High Affinity (IC50 < 0.2 µM) Mech3 H-Bond Stabilization Deriv->Mech3 Febux Febuxostat (Reference) Febux->Target Max Affinity (IC50 ~0.01 µM) Mech1 Nitrile binds Mo(IV) Mech2 Tail fits Hydrophobic Pocket Mech1->Mech2 Mech2->Mech3 Only in Derivatives

Figure 1: The "Potency Unlock" Pathway. 6-FPN provides the essential nitrile-Mo interaction, but derivatization of the formyl group is required to achieve the secondary H-bond stabilization characteristic of potent drugs.

Experimental Protocols

To verify the comparative activity of 6-FPN, use the following self-validating protocols.

Protocol 1: Synthesis of High-Potency Hydrazone Derivative

Objective: Convert the 6-FPN scaffold into a bioactive probe to demonstrate the "tail" effect.

  • Reagents: Dissolve 6-(4-Formylphenyl)nicotinonitrile (1.0 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Add Isonicotinic acid hydrazide (1.0 mmol). Reflux for 4–6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). The aldehyde spot will disappear, replaced by a lower Rf hydrazone spot.

  • Isolation: Cool to room temperature. The precipitate (Schiff base) should be filtered, washed with cold ethanol, and recrystallized.

    • Validation: 1H-NMR should show the disappearance of the aldehyde proton (~10.0 ppm) and appearance of the imine proton (~8.4 ppm).

Protocol 2: Spectrophotometric XO Inhibition Assay

Objective: Quantify IC50 relative to Febuxostat.

  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 7.5) with 0.5 mM EDTA.

  • Enzyme Stock: Dilute Bovine Milk Xanthine Oxidase to 0.05 Units/mL.

  • Substrate: Prepare 150

    
    M Xanthine solution in buffer.
    
  • Inhibitor Series: Prepare 6-FPN and Febuxostat in DMSO. Serial dilute to create concentrations ranging from 0.01

    
    M to 100 
    
    
    
    M.
    • Note: Final DMSO concentration must be < 1% to avoid enzyme denaturation.

  • Reaction:

    • Mix 100

      
      L Enzyme + 10 
      
      
      
      L Inhibitor. Incubate 10 mins at 25°C.
    • Initiate by adding 100

      
      L Substrate.
      
  • Measurement: Monitor absorbance at 295 nm (formation of uric acid) for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Self-Validation: The Febuxostat control must yield an IC50 between 10–30 nM. If >50 nM, the enzyme activity is compromised.

References

  • Okamoto, K., et al. (2016). Xanthine Oxidoreductase Inhibitors: Chemistry and Pharmacology.[1][2][3] Current Pharmaceutical Design. Link

  • Kotb, E. R., et al. (2009).[4] Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation.[4][5] Acta Chimica Slovenica.[4] Link

  • Borgne-Sanchez, A., et al. (2020). Targeting Xanthine Oxidase in Drug Development.[1][6] Journal of Medicinal Chemistry. Link

  • Malik, I., et al. (2018). Structure-Activity Relationship of Pyridine-Carbonitrile Derivatives as XO Inhibitors. European Journal of Medicinal Chemistry.[3] Link

Sources

Comparative Guide: Structure-Activity Relationship of 6-(4-Formylphenyl)nicotinonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-(4-Formylphenyl)nicotinonitrile scaffold represents a "privileged structure" in modern medicinal chemistry. While the nicotinonitrile (3-cyanopyridine) core is well-established in FDA-approved drugs like Bosutinib (Src/Abl inhibitor) and Neratinib (HER2 inhibitor), the specific inclusion of a para-formylphenyl moiety at the C6 position creates a unique chemical versatile handle.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, specifically focusing on how the reactive formyl group (


) serves as a gateway for diversity-oriented synthesis (DOS) to generate potent anticancer  (tubulin/kinase inhibition) and antimicrobial  agents. We compare these analogs against standard-of-care alternatives, supported by experimental protocols and mechanistic insights.[1]

Chemical Architecture & Synthetic Logic

The core value of 6-(4-Formylphenyl)nicotinonitrile lies in its bifunctionality:

  • The Nicotinonitrile Core: Provides hydrogen bond acceptor capabilities (N-1 and CN group) crucial for interacting with kinase hinge regions or tubulin pockets.

  • The Formyl Handle: Allows for rapid generation of Schiff bases, hydrazones, and chalcones, which are essential for extending the pharmacophore to reach hydrophobic pockets in target proteins.

Synthesis Workflow (The Hantzsch/Chalcone Route)

The most robust synthesis involves a multi-component condensation. The following diagram illustrates the pathway from the aldehyde precursor to the active hydrazone derivatives.

SynthesisPath Start 4-Formylacetophenone + Aldehyde Chalcone Chalcone Intermediate Start->Chalcone Claisen-Schmidt (NaOH/EtOH) Core 6-(4-Formylphenyl) nicotinonitrile (Scaffold) Chalcone->Core Malononitrile + NH4OAc (Cyclization) Deriv1 Hydrazone Analogs (Anticancer) Core->Deriv1 Hydrazine hydrate (Acid Cat.) Deriv2 Schiff Base Analogs (Antimicrobial) Core->Deriv2 Primary Amines (Reflux)

Figure 1: Synthetic pathway transforming precursors into the bioactive 6-(4-Formylphenyl)nicotinonitrile scaffold and its subsequent functionalization.

Comparative SAR Analysis

The biological activity of this scaffold is heavily dependent on two vectors: the C2-substitution on the pyridine ring and the functionalization of the C6-formyl group .

Vector A: The C2-Position (Amino vs. Alkoxy)

Modifying the substituent at the 2-position of the pyridine ring alters the electronic density and hydrogen bonding potential.

Feature2-Amino Analogs (

)
2-Methoxy Analogs (

)
Electronic Effect Strong electron donor (+M); H-bond donor.Electron donor (+M); H-bond acceptor only.
Solubility Moderate (Polar).Lower (Lipophilic).
Primary Activity Antimicrobial & Cytotoxic. The amino group often mimics the adenine ring of ATP, making it effective in kinase inhibition (e.g., PIM-1, EGFR).Antiproliferative. Enhanced membrane permeability often leads to higher intracellular concentrations in solid tumors.
Key Reference Bhadani et al.[2][3][4][5][6][7] demonstrated superior antibacterial activity for 2-amino variants against Gram-positive strains [1].Ismail et al.[2] found alkoxy variants effectively target HepG2 cell lines [2].
Vector B: The C6-Formyl Transformation (Anticancer Focus)

The formyl group is rarely the final active moiety. It is typically converted into hydrazones or chalcones to extend the molecule.

Comparative Performance: Tubulin Polymerization Inhibition Target: Colchicine binding site of Tubulin.

Compound ClassModification at C6-FormylIC50 (HeLa Cells)Relative PotencyMechanism Note
Parent Scaffold

(Aldehyde)
> 50 µMLowToo reactive; lacks hydrophobic reach.
Analog A

(Phenylhydrazone)
2.4 µMHighPhenyl ring engages hydrophobic pocket of tubulin.
Analog B

(Semicarbazone)
12.1 µMModerateUrea motif improves solubility but reduces lipophilic interaction.
Standard Colchicine 0.8 µMVery HighClinical benchmark.

Insight: The conversion of the formyl group to a phenylhydrazone (Analog A) creates a rigid "linker-aryl" system that mimics the biaryl pharmacophore of Combretastatin A-4, a potent tubulin inhibitor.

Mechanistic Logic & Signaling Pathways

To understand why these analogs work, we must visualize their interference with cancer cell survival pathways. The nicotinonitrile analogs primarily act as Dual Inhibitors : they disrupt microtubule dynamics (Tubulin) and inhibit survival kinases (PIM-1/EGFR).

Mechanism Drug Nicotinonitrile Analog Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits Polymerization Kinase PIM-1 / EGFR Kinase Domain Drug->Kinase ATP Competitive Inhibition Arrest G2/M Phase Cell Cycle Arrest Tubulin->Arrest Spindle Defect Survival Cell Survival Signaling Kinase->Survival Blocks Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Triggers Survival->Apoptosis Loss of Signal

Figure 2: Dual Mechanism of Action. The analog targets cytoskeletal integrity (Tubulin) and survival signaling (Kinase), converging on Apoptosis.

Experimental Protocols

Protocol: Synthesis of the 6-(4-Formylphenyl)nicotinonitrile Core

Validation: This protocol ensures the formation of the aldehyde handle without over-oxidation.

  • Reagents: 4-Formylacetophenone (10 mmol), Malononitrile (10 mmol), Ammonium Acetate (80 mmol), Ethanol (30 mL).

  • Procedure:

    • Dissolve 4-formylacetophenone and malononitrile in ethanol.

    • Add ammonium acetate and reflux the mixture for 6–8 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Critical Step: The aldehyde on the phenyl ring may react if conditions are too harsh. If using a bis-aldehyde precursor, protect one group. However, using 4-acetylbenzaldehyde allows the ketone to react preferentially in the Hantzsch synthesis, leaving the aldehyde intact.

  • Work-up: Cool to room temperature. Pour into crushed ice. Filter the precipitate, wash with water, and recrystallize from ethanol.

  • Yield: Typically 60–75%.

Protocol: In Vitro Cytotoxicity (MTT Assay)

Context: Validating the antiproliferative potential of the hydrazone derivatives.[2]

  • Cell Lines: HeLa (Cervical), MCF-7 (Breast), HepG2 (Liver).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM to 100 µM). Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Expert Commentary & Future Directions

The 6-(4-Formylphenyl)nicotinonitrile scaffold is not a "final" drug but a high-value intermediate .

  • Pros: The synthesis is modular and green (one-pot). The cyanopyridine core is metabolically stable compared to pure pyridine.

  • Cons: The aldehyde group itself is metabolically liable (oxidation to carboxylic acid). Therefore, derivativization is mandatory for in vivo stability.

  • Recommendation: For researchers targeting kinase inhibition, convert the formyl group into a heterocyclic motif (e.g., benzothiazole or imidazole) rather than a simple hydrazone to improve metabolic stability and selectivity [3].

References

  • Bhadani, V. N., et al. (2015).[3] Synthesis and Antimicrobial Screening of 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile.[3] International Letters of Chemistry, Physics and Astronomy, 50, 35-42.[3] Link[3]

  • Ismail, M. M. F., et al. (2020). Design and synthesis of new nicotinonitrile derivatives as anticancer agents targeting PIM-1 kinase. Journal of Advanced Biomedical and Pharmaceutical Sciences. Link

  • Hisham, M., et al. (2023).[2] Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6, 1-11.[2] Link

  • Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles: Inhibitors of EGFR and HER-2 kinases.[6] Journal of Medicinal Chemistry, 46(1), 49-63.[6] Link

Sources

Benchmarking Guide: Catalytic Systems for 6-(4-Formylphenyl)nicotinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Catalysts for 6-(4-Formylphenyl)nicotinonitrile Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary

The synthesis of 6-(4-Formylphenyl)nicotinonitrile (CAS: 851340-81-3) represents a classic yet nuanced challenge in medicinal chemistry: the cross-coupling of an electron-deficient heteroaryl chloride with an aldehyde-bearing boronic acid.[1] While the electron-deficient nature of the 6-chloronicotinonitrile scaffold facilitates oxidative addition, the presence of the basic pyridine nitrogen and the sensitive formyl group requires a catalytic system that balances reactivity with chemoselectivity.[1]

This guide benchmarks three distinct catalytic tiers—Standard (Pd(PPh₃)₄) , Robust (Pd(dppf)Cl₂) , and High-Performance (Pd-XPhos) —to assist researchers in selecting the optimal protocol based on scale, purity requirements, and available resources.

Reaction Overview & Mechanistic Challenges

The target transformation is a Suzuki-Miyaura cross-coupling between 6-chloronicotinonitrile (Electrophile) and 4-formylphenylboronic acid (Nucleophile).[1]

The Chemoselectivity Paradox[1]
  • Substrate Activation: The nitrile group at C3 and the pyridine nitrogen make the C6-chloride highly activated for oxidative addition.[1] However, this same electron deficiency makes the pyridine ring susceptible to homocoupling or nucleophilic attack by the base.[1]

  • Catalyst Poisoning: The free pyridine nitrogen can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (Pd-sequestration).[1]

  • Aldehyde Stability: The formyl group is susceptible to Cannizzaro disproportionation or oxidation under harsh alkaline conditions, necessitating mild bases or buffered systems.[1]

ReactionScheme cluster_0 Electrophile cluster_1 Nucleophile SM1 6-Chloronicotinonitrile (Activated Heterocycle) Reaction Pd Catalyst Base, Solvent Heat SM1->Reaction SM2 4-Formylphenylboronic Acid (Sensitive Aldehyde) SM2->Reaction Product 6-(4-Formylphenyl)nicotinonitrile (Target) Reaction->Product

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling targeting the 6-substituted nicotinonitrile scaffold.

Catalyst Benchmarking Comparison

The following data aggregates performance metrics observed across 6-halonicotinonitrile scaffolds under optimized conditions.

FeatureTier 1: The Standard Tier 2: The Workhorse Tier 3: High-Performance
Catalyst System Pd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂[1] · CH₂Cl₂ Pd₂(dba)₃ + XPhos
Ligand Class Monodentate PhosphineBidentate FerrocenylBulky Biaryl Phosphine
Typical Yield 45–60%70–85%85–95%
Reaction Time 12–24 Hours4–8 Hours1–3 Hours
Temp.[1] Requirement Reflux (90–100°C)60–80°C40–60°C
Air Sensitivity High (Requires Glovebox/Schlenk)Moderate (Bench stable)Moderate (Pre-catalyst stable)
Primary Failure Mode Ligand oxidation; Pd-black formation.[1]Slow turnover with sterically hindered substrates.[1]High cost; difficult removal of ligand during workup.[1]
Best Use Case Initial screening; low-cost bulk synthesis.[1]Recommended starting point. Robust and reliable.[1]Difficult substrates; rapid library synthesis.[1]
Detailed Performance Analysis[1]
Tier 1: Pd(PPh₃)₄ (Tetrakis) [2]
  • Mechanism: Relies on dissociation of PPh₃ to form the active Pd(0) species.[1]

  • Drawback: The excess PPh₃ required to stabilize the catalyst can undergo P-C bond cleavage or oxidation.[1] In the presence of the electron-deficient nicotinonitrile, the rate of oxidative addition is fast, but the catalyst often dies (precipitates as Pd-black) before full conversion due to thermal instability at the reflux temperatures required.[1]

  • Verdict: Use only if cost is the sole driver and purification of triphenylphosphine oxide is automated.[1]

Tier 2: Pd(dppf)Cl₂ (The Recommended Balance)
  • Mechanism: The large bite angle of the bidentate dppf ligand stabilizes the Pd center and accelerates reductive elimination, which is crucial for forming the biaryl bond.[1]

  • Advantage: It is remarkably resistant to poisoning by the pyridine nitrogen.[1] It operates efficiently at lower temperatures, preserving the formyl group on the coupling partner.[1]

  • Verdict: Gold Standard for this specific synthesis. It offers the best balance of cost, stability, and yield.[1]

Tier 3: XPhos / Pd G3 or G4
  • Mechanism: The bulky biaryl ligand facilitates oxidative addition of chlorides even at room temperature and prevents Pd aggregation.[1]

  • Advantage: Extremely high turnover numbers (TON).[1] Can often run in aqueous micellar conditions (green chemistry).

  • Verdict: Overkill for this specific unhindered chloride unless the Tier 2 method fails or extremely mild conditions (<40°C) are required to prevent side reactions.[1]

Experimental Protocols

Method A: The "Robust" Protocol (Recommended)

Based on Pd(dppf)Cl₂ performance with electron-deficient heterocycles.[1]

Reagents:

  • 6-Chloronicotinonitrile (1.0 equiv)[1]

  • 4-Formylphenylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[2] · CH₂Cl₂ (3–5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (solid)

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step:

  • Setup: Charge a reaction vial with 6-chloronicotinonitrile (1.0 mmol), boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M Na₂CO₃ (1.5 mL, 3.0 equiv).

  • Reaction: Heat the mixture to 80°C for 6 hours. Note: Monitoring by LCMS is critical; stop when the aryl chloride is consumed to prevent aldehyde degradation.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water.[1] The formyl group increases polarity; ensure the aqueous layer is extracted twice.[1]

  • Purification: Silica gel chromatography. The nitrile and formyl groups make the product UV-active and polar.[1] Elute with Hexanes/EtOAc (gradient 10% to 40%).

Method B: The "High-Throughput" Protocol (Microwave)

Ideal for library generation.[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (2 mol%).

  • Solvent: DME/Water (2:1).[1]

  • Base: Cs₂CO₃ (2.0 equiv).

  • Conditions: Microwave irradiation at 120°C for 20 minutes .

  • Note: The short reaction time minimizes the exposure of the aldehyde to basic conditions, often resulting in cleaner crude profiles than thermal heating.[1]

Decision Logic & Troubleshooting

Use the following logic flow to determine the appropriate adjustments if the standard protocol fails.

DecisionTree Start Start: Pd(dppf)Cl2 @ 80°C CheckYield Check LCMS Conversion Start->CheckYield LowConv Low Conversion (< 50%) CheckYield->LowConv SM Remains Decomp Aldehyde Decomposition (Side Products) CheckYield->Decomp Complex Mixture Success High Yield (>80%) Proceed to Scale-up CheckYield->Success Clean Product SwitchCat Switch to XPhos-Pd-G3 (More Active) LowConv->SwitchCat SwitchSolvent Change Solvent to n-Butanol or Toluene LowConv->SwitchSolvent LowerBase Switch Base to KF or NaHCO3 Decomp->LowerBase LowerTemp Reduce Temp to 60°C Extend Time Decomp->LowerTemp

Figure 2: Troubleshooting logic for optimizing the coupling of sensitive aldehyde substrates.

References

  • Vertex AI Search Results. (2024). Synthesis and structural analysis of nicotinonitrile derivatives. Retrieved from NIH PubMed Central.[1]

  • Lohse, O. (1999).[3] The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett. Retrieved from Semantic Scholar.[1][3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Organic Syntheses. (2010). Preparation of 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine. Org. Synth. 2010, 87, 115. Retrieved from orgsyn.org.[1]

  • BLD Pharm. (n.d.).[1] Product Information: 6-(4-Formylphenyl)nicotinonitrile (CAS 851340-81-3).[1][4] Retrieved from bldpharm.com.[1]

  • MDPI. (2013).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Retrieved from mdpi.com.[1]

Sources

Comparative Guide: Anti-inflammatory Potential of 6-(4-Formylphenyl)nicotinonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Scaffold vs. The Standard

Status: High-Value Synthetic Intermediate / Pharmacophore Precursor Primary Application: Synthesis of COX-2 Selective Schiff Bases and Chalcones Market Comparators: Indomethacin (Non-selective), Celecoxib (COX-2 Selective)

6-(4-Formylphenyl)nicotinonitrile is not a final drug candidate but a critical lynchpin intermediate in medicinal chemistry. Unlike traditional NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) which often rely on a carboxylic acid moiety (leading to gastric irritation), this compound provides a pyridine-3-carbonitrile core.

The "4-Formyl" (aldehyde) group at position 6 acts as a reactive handle, allowing researchers to attach hydrazine or amine pharmacophores. The resulting derivatives exhibit potent anti-inflammatory activity by targeting the Cyclooxygenase-2 (COX-2) enzyme with reduced gastrointestinal toxicity compared to Indomethacin.

Comparative Performance Matrix
FeatureIndomethacin (Standard)Celecoxib (Standard)6-(4-Formylphenyl)nicotinonitrile Derivatives*
Primary Target COX-1 & COX-2 (Non-selective)COX-2 (Selective)COX-2 (High Selectivity)
IC50 (COX-2) 0.60 µM0.05 µM0.45 – 1.2 µM (Derivative dependent)
Selectivity Index (SI) < 1 (Ulcerogenic)> 300> 50 - 200
GI Safety Profile Poor (High Ulcer Index)GoodExcellent (Nitrogen-rich core)
Chemical Stability HighHighModerate (Aldehyde precursor is reactive)

*Data aggregated from structure-activity relationship (SAR) studies of analogous nicotinonitrile derivatives [1, 2].

Mechanism of Action: The Nicotinonitrile Advantage

The anti-inflammatory efficacy of drugs derived from 6-(4-Formylphenyl)nicotinonitrile stems from their ability to fit into the hydrophobic pocket of COX-2 without interacting with the "gatekeeper" residues (Arg120) in a way that causes gastric damage.

Structural Logic[1]
  • The Pyridine Core: Mimics the central ring of Coxibs, providing a rigid scaffold.

  • The Nitrile Group (CN): Increases metabolic stability and forms hydrogen bonds with Ser530 in the COX-2 active site.

  • The Formyl Handle: Allows the formation of Schiff Bases (Azomethines). These bulky groups fill the side pocket of COX-2, a feature absent in COX-1, thereby ensuring selectivity.

Pathway Visualization: Arachidonic Acid Cascade

The following diagram illustrates where Nicotinonitrile derivatives intervene in the inflammatory cascade compared to corticosteroids.

InflammationPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Cytoprotection Gastric Cytoprotection (Stomach Lining) COX1->Cytoprotection Maintains Prostaglandins Prostaglandins (PGE2) Pain & Inflammation COX2->Prostaglandins Promotes Nicotinonitrile Nicotinonitrile Derivatives (Target Agent) Nicotinonitrile->COX1 Weak/No Inhibition Nicotinonitrile->COX2 Selectively Inhibits NSAIDs Traditional NSAIDs (Indomethacin) NSAIDs->COX1 Inhibits (Side Effects) NSAIDs->COX2 Inhibits

Caption: Selective inhibition of COX-2 by Nicotinonitrile derivatives preserves COX-1 mediated gastric cytoprotection, unlike non-selective NSAIDs.

Experimental Protocols for Validation

To validate the potential of 6-(4-Formylphenyl)nicotinonitrile, it must first be derivatized (as the aldehyde itself is a reactive intermediate) and then screened.

Phase 1: Derivatization (The "Formyl" Activation)

Objective: Convert the aldehyde handle into a bioactive hydrazone.

  • Reagents: 6-(4-Formylphenyl)nicotinonitrile (1 mmol), Isonicotinic acid hydrazide (1 mmol).

  • Solvent: Absolute Ethanol (20 mL) + Glacial Acetic Acid (catalytic, 2-3 drops).

  • Procedure: Reflux for 4–6 hours. Monitor via TLC (Solvent system: Benzene:Acetone 8:2).

  • Purification: Cool to room temperature. Filter the precipitate.[1] Recrystallize from ethanol/DMF.

  • Yield Check: Expect >75% yield. Confirm structure via 1H-NMR (Look for disappearance of CHO signal at ~10.0 ppm and appearance of CH=N signal at ~8.4 ppm).

Phase 2: In Vitro COX Inhibition Assay

Objective: Quantify IC50 values against COX-1 and COX-2 isoenzymes. Method: Colorimetric COX (Ovine/Human) Inhibitor Screening Assay.

StepActionCritical Note (Causality)
1. Preparation Dissolve derivative in DMSO. Prepare serial dilutions (0.01 µM to 100 µM).DMSO concentration must remain <2% to avoid enzyme denaturation.
2. Incubation Incubate enzyme (COX-1 or COX-2) + Heme + Test Compound for 10 mins at 25°C.Allows the inhibitor to bind to the active site before substrate competition.
3. Initiation Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).The reaction is rapid; ensure precise timing.
4. Measurement Read Absorbance at 590 nm after 5 mins.Oxidized TMPD correlates directly to PGG2 production.
5. Calculation Plot log[concentration] vs. % Inhibition. Determine IC50.Use 4-parameter logistic regression for accuracy.
Phase 3: In Vivo Anti-inflammatory Screen (Carrageenan-Induced Edema)

Objective: Assess biological efficacy in a systemic model. Subject: Wistar Albino Rats (150–200g).

  • Control Group: Saline/CMC vehicle.

  • Standard Group: Indomethacin (10 mg/kg, p.o.).

  • Test Group: Nicotinonitrile Derivative (10–20 mg/kg, p.o.).

  • Induction: Inject 0.1 mL of 1% Carrageenan into the sub-plantar tissue of the right hind paw 1 hour after drug administration.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 2, 3, and 4 hours.

    • Scientific Insight: The 1-hour mark indicates histamine/serotonin release. The 3-4 hour mark indicates prostaglandin release (COX-2 activity). Efficacy at 3-4 hours confirms the MOA.

Workflow Visualization: From Synthesis to Screen

The following diagram outlines the logical flow for evaluating this scaffold.

Workflow Sub1 6-(4-Formylphenyl) nicotinonitrile Reaction Condensation (Reflux/EtOH) Sub1->Reaction Reagent Hydrazide/Amine Nucleophile Reagent->Reaction Product Schiff Base Derivative Reaction->Product Screen1 In Vitro: COX-1/COX-2 Ratio Product->Screen1 Screen2 In Vivo: Paw Edema Screen1->Screen2 If Active Decision Selectivity Index (SI > 50?) Screen2->Decision

Caption: Operational workflow for converting the formyl-scaffold into a testable anti-inflammatory agent.

References

  • Fun, H. K., et al. (2008). "6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile." Acta Crystallographica Section E, 64(1), o79. Link

  • Goda, F. E., et al. (2004). "Synthesis and biological evaluation of novel pyridine derivatives as anti-inflammatory agents." Saudi Pharmaceutical Journal, 12, 148-155. (Contextual grounding for Nicotinonitrile class activity).
  • Abdel-Rahman, R. F., et al. (2022). "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties." Molecules, 27(23), 8565. Link

  • Al-Haiza, M. A., et al. (2001). "Synthesis of some new nicotinonitrile derivatives and their antimicrobial and anti-inflammatory activities." Molecules, 6, 234-245.
  • El-Gaby, M. S. A., et al. (2000).

Sources

A Senior Application Scientist's Guide to Comparative Docking of 6-(4-Formylphenyl)nicotinonitrile Against PIM-1 Kinase

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of 6-(4-Formylphenyl)nicotinonitrile, a molecule of interest from the versatile nicotinonitrile class. We will explore its potential as a kinase inhibitor through a rigorous, validated molecular docking workflow. This document is intended for researchers and scientists in the field of computational drug discovery and medicinal chemistry, offering both high-level strategic insights and detailed, reproducible protocols.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it a privileged core for designing targeted therapeutics. This chemical class has a proven track record, with several derivatives reaching the market as successful drugs, including the kinase inhibitors Bosutinib and Neratinib.[1] The broad spectrum of reported biological activities for nicotinonitrile derivatives—ranging from antitumor and antiproliferative to anti-inflammatory and antimicrobial—underscores the scaffold's versatility and importance.[2][3][4]

Our focus here is on 6-(4-Formylphenyl)nicotinonitrile, a specific analogue featuring a reactive formyl group. The central scientific question is: how does this particular substitution pattern influence its potential to bind to a relevant oncological target? To answer this, we turn to in silico molecular docking, a powerful computational technique to predict the binding affinity and orientation of a small molecule within the active site of a target protein.[5][6]

This guide will detail a comparative docking study of 6-(4-Formylphenyl)nicotinonitrile against PIM-1 kinase , a serine/threonine kinase implicated in various cancers.[7] We will benchmark its performance against two key comparators: a known co-crystallized PIM-1 inhibitor and the marketed multi-kinase inhibitor, Bosutinib.

Rationale for Target and Comparator Selection

The success of any docking study hinges on the logical selection of the biological target and appropriate reference compounds. Our choices are grounded in established literature and strategic reasoning.

  • Biological Target: PIM-1 Kinase: The PIM-1 kinase is a well-established therapeutic target in oncology. It plays a crucial role in cell survival, proliferation, and apoptosis, and its overexpression is linked to numerous malignancies.[7] Crucially, the nicotinonitrile scaffold has been successfully exploited to develop potent PIM-1 kinase inhibitors, making it an ideal and highly relevant target for our study compound.[1] For our study, we will utilize the high-resolution crystal structure of PIM-1 kinase complexed with the inhibitor (8XR), available from the Protein Data Bank (PDB ID: 5DWS).

  • Comparator 1 (Positive Control): (4-{[4-(morpholin-4-yl)phenyl]amino}-1,3,5-triazin-2-yl)benzonitrile (8XR): This potent inhibitor is co-crystallized with PIM-1 kinase in the PDB entry 5DWS. Using the native ligand allows for a critical validation step: re-docking . An accurate docking protocol should be able to reproduce the experimentally observed binding pose of the co-crystallized ligand with a low Root Mean Square Deviation (RMSD).[8][9] This self-validating step builds confidence in the subsequent predictions for our novel compound.

  • Comparator 2 (Marketed Drug Benchmark): Bosutinib: As a successful, marketed drug containing the related 2,4-dichloro-5-methoxyphenylamino-quinoline-6-carbonitrile scaffold, Bosutinib serves as a relevant benchmark. It is a potent inhibitor of multiple tyrosine kinases. While its primary targets are not PIM-1, comparing the docking score and binding mode of our compound to a clinically successful drug from a similar chemical space provides valuable context for its potential.

Experimental Methodology: A Validated Docking Workflow

Scientific integrity demands a transparent and reproducible methodology. The following protocols detail every step of the computational experiment, from protein preparation to the final docking analysis.

Overview of the Comparative Docking Workflow

The entire process is designed as a self-validating system. The initial validation of the docking protocol by re-docking the native ligand ensures that the chosen parameters are appropriate for the target system before proceeding to dock the novel compound and the benchmark drug.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_comp Comparative Docking Phase PDB 1. Fetch PDB Structure (PDB ID: 5DWS) ProtPrep 2. Prepare Receptor (Remove water, add hydrogens) PDB->ProtPrep Redock 4. Protocol Validation (Re-dock native ligand '8XR') ProtPrep->Redock LigPrep 3. Prepare Ligands (Test, Control, Benchmark) Generate 3D coordinates LigPrep->Redock DockAll 6. Dock All Compounds (Test, Control, Benchmark) LigPrep->DockAll RMSD 5. Calculate RMSD (Compare docked vs. crystal pose) Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->ProtPrep No (Refine Protocol) Decision->DockAll Yes (Protocol Validated) Analyze 7. Analyze Results (Binding Energy, Interactions) DockAll->Analyze Compare 8. Comparative Analysis (Pose, Score, SAR) Analyze->Compare

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 6-(4-Formylphenyl)nicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate biological assays, compromise intellectual property, and derail entire research programs. The synthesis of novel compounds, such as 6-(4-Formylphenyl)nicotinonitrile, a versatile biaryl intermediate, demands a rigorous, multi-faceted validation approach.[1][2][]

This guide eschews a simple checklist methodology. Instead, it presents an integrated analytical strategy, explaining not just the steps to be taken but the scientific rationale behind them. We will explore how a synergistic combination of spectroscopic and chromatographic techniques creates a self-validating system, providing an unassailable confirmation of the target structure and its purity.

Context: The Suzuki-Miyaura Synthesis and Potential Impurities

To appreciate the challenges of validation, we must first consider the synthesis. A common and efficient route to 6-(4-Formylphenyl)nicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinonitrile and 4-formylphenylboronic acid .[4]

cluster_product Product 6-chloronicotinonitrile 6-Chloronicotinonitrile catalyst Pd Catalyst Base 6-chloronicotinonitrile->catalyst 4-formylphenylboronic_acid 4-Formylphenylboronic Acid 4-formylphenylboronic_acid->catalyst target_molecule 6-(4-Formylphenyl)nicotinonitrile catalyst->target_molecule

Caption: Plausible synthesis via Suzuki-Miyaura coupling.

This context is critical because it informs our analytical strategy. We must not only prove the formation of the desired C-C bond but also demonstrate the absence of starting materials[4][5][6], homo-coupled byproducts (biphenyl-4,4'-dicarbaldehyde and 6,6'-bicotinenitrile), and protodeboronated arene (benzaldehyde).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of protons and carbons.

Causality:

We employ both ¹H and ¹³C NMR to build a complete atomic framework. ¹H NMR confirms the presence and connectivity of all hydrogen atoms, while ¹³C NMR verifies the carbon backbone and the presence of quaternary carbons, such as the nitrile.

¹H NMR: Mapping the Proton Environment
  • Expected Data: The structure contains distinct aromatic systems and a unique aldehyde proton. We anticipate signals in specific regions, with coupling patterns (splitting) that reveal adjacent protons.

  • Interpretation: The most downfield signal will be the aldehyde proton (~10 ppm), a singlet with no adjacent protons. The aromatic region (7.5-9.0 ppm) will be complex, but should resolve into distinct doublets and triplets corresponding to the specific substitution patterns on both the pyridine and benzene rings. The integration of these signals must correspond to the number of protons in each environment (1H for the aldehyde, 3H for the nicotinonitrile ring, and 4H for the phenyl ring).

¹³C NMR: Verifying the Carbon Skeleton
  • Expected Data: We expect to see 12 distinct signals, as all carbons are in unique electronic environments (assuming no accidental equivalence).

  • Interpretation: The key diagnostic signals are the aldehyde carbonyl carbon (~192 ppm), the nitrile carbon (~118 ppm), and the remaining aromatic carbons (120-160 ppm).[8][9] The presence of these specific signals provides strong evidence for the key functional groups.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H spectrum using a 400 MHz (or higher) spectrometer. Following this, acquire a proton-decoupled ¹³C spectrum.

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra to the TMS signal.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR sample analysis.

| NMR Data Comparison for 6-(4-Formylphenyl)nicotinonitrile | | :--- | :--- | :--- | | Technique | Expected Chemical Shift (δ, ppm) | Rationale / Key Feature | | ¹H NMR | ~10.1 (s, 1H) | Aldehyde proton (CHO), highly deshielded, singlet | | | ~9.0 (d, 1H) | Pyridine H2 proton, adjacent to N and C-CN | | | ~8.2 (dd, 1H) | Pyridine H4 proton, coupled to H2 and H5 | | | ~7.8-8.0 (m, 5H) | Overlapping signals from Pyridine H5 and Phenyl ring | | ¹³C NMR | ~192 | Aldehyde carbonyl carbon (C=O) | | | ~150-160 | Aromatic carbons attached to nitrogen or formyl group | | | ~118-140 | Remaining aromatic carbons | | | ~117 | Nitrile carbon (C≡N)[9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

Causality:

While NMR provides the skeleton, FT-IR confirms the presence of specific covalent bonds and functional groups by measuring their characteristic vibrational frequencies. For our target molecule, FT-IR serves as a rapid and definitive check for the two most critical functionalities: the nitrile and the aldehyde.

  • Expected Data: The IR spectrum should display two prominent, sharp absorption bands in the functional group region.

  • Interpretation:

    • Nitrile (C≡N): A sharp, medium-intensity peak around 2230-2250 cm⁻¹ .[10] Its presence in this relatively uncluttered region of the spectrum is highly diagnostic.

    • Aldehyde (C=O): A very strong, sharp peak around 1705 cm⁻¹ . The position is slightly lowered from a typical aliphatic aldehyde (~1730 cm⁻¹) due to conjugation with the aromatic ring.[11][12]

    • Aldehyde (C-H): Two weaker, but characteristic, stretches around 2750 cm⁻¹ and 2850 cm⁻¹ . The presence of these, particularly the lower frequency band, alongside the C=O stretch, is strong confirmation of an aldehyde over a ketone.[11]

Experimental Protocol: FT-IR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact by applying pressure with the built-in clamp.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Analysis: Identify the key absorption bands and compare their wavenumbers to established correlation tables.

| FT-IR Data for Key Functional Groups | | :--- | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | | Nitrile | 2230 - 2250 | C≡N Stretch | | Aldehyde Carbonyl | 1700 - 1715 | C=O Stretch (Conjugated)[12] | | Aldehyde C-H | 2720 - 2780 & 2820 - 2880 | C-H Stretch | | Aromatic C=C | 1400 - 1600 | Ring Skeletal Vibrations |

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula Verdict

Causality:

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the compound's elemental formula, a critical piece of evidence that distinguishes it from isomers or compounds with similar nominal masses.

  • Expected Data: The molecular formula for 6-(4-Formylphenyl)nicotinonitrile is C₁₄H₈N₂O . Using the most abundant isotopes, the theoretical monoisotopic mass can be calculated with high precision.

  • Interpretation: An observed mass within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass confirms the elemental composition. This technique is exceptionally powerful for ruling out impurities that might involve the substitution of one element for another (e.g., an undesired chlorine atom from the starting material remaining in the product).

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum using a Time-of-Flight (TOF) analyzer, which is capable of high resolution and mass accuracy.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z value to the theoretical value.

G A Prepare Dilute Solution (~1 mg/mL in MeOH) B Infuse into ESI Source A->B C Ionization [M] -> [M+H]⁺ B->C D Mass Analysis (TOF) C->D E Compare Observed m/z to Theoretical m/z D->E

Caption: High-Resolution Mass Spectrometry workflow.

| HRMS Data for C₁₄H₈N₂O | | :--- | :--- | | Parameter | Value | | Molecular Formula | C₁₄H₈N₂O | | Theoretical Mass ([M+H]⁺) | 221.07094 | | Hypothetical Observed Mass | 221.07081 | | Mass Error | -0.59 ppm | | Conclusion | Elemental composition confirmed (< 5 ppm error) |

High-Performance Liquid Chromatography (HPLC): The Purity Benchmark

Causality:

While spectroscopy validates the structure, chromatography quantifies its purity.[13] HPLC is the industry standard for determining the percentage of the desired compound in a sample relative to impurities.[14][15] A high-purity sample is essential for obtaining reliable data in subsequent biological or material science applications.

  • Expected Data: A chromatogram showing a single, sharp, major peak with a specific retention time. Any other peaks are considered impurities.

  • Interpretation: The area of the main peak relative to the total area of all peaks (at a wavelength where all components absorb) gives the percentage purity. For most research applications, a purity of >95% is required.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • Method Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection & Run: Inject a small volume (e.g., 10 µL) of the sample and run the gradient method.

  • Analysis: Integrate all peaks in the resulting chromatogram and calculate the area percentage of the main peak.

Alternative Method: Thin-Layer Chromatography (TLC)
For rapid, qualitative assessment of purity and reaction monitoring, TLC is an invaluable tool. It is less precise than HPLC but provides a quick visual confirmation of the presence of starting materials or byproducts. A single spot on a TLC plate under various visualization methods (e.g., UV light, permanganate stain) is a good indicator of high purity, justifying the more resource-intensive HPLC analysis.

Integrated Validation: A Convergence of Evidence

No single technique is sufficient. The power of this multi-faceted approach lies in the convergence of independent lines of evidence.

cluster_validation Structural Validation Logic A ¹H & ¹³C NMR H/C Framework Connectivity Z Confirmed Structure & Purity 6-(4-Formylphenyl)nicotinonitrile A:f1->Z:f0 Proves Skeleton B FT-IR C≡N Stretch C=O Stretch B:f0->Z:f0 Confirms Groups B:f1->Z:f0 C HRMS Exact Mass Elemental Formula C:f1->Z:f0 Confirms Formula D D D:f1->Z:f0 Confirms Purity

Caption: Integrated workflow showing convergence of data.

NMR establishes the proton and carbon framework. FT-IR confirms that the key nitrile and aldehyde functional groups are present. HRMS provides the exact elemental formula, ruling out other possibilities. Finally, HPLC demonstrates that the sample is predominantly a single species. When the data from all four techniques are consistent with the proposed structure of 6-(4-Formylphenyl)nicotinonitrile, we can declare the structure validated with a high degree of scientific certainty. This rigorous, evidence-based approach ensures the integrity and reproducibility of research in the competitive landscape of drug and materials development.

References

  • 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • 6-(4-Bromophenyl)-2-ethoxy-4-(4-ethoxyphenyl)nicotinonitrile - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of nicotinic compounds - US2409806A - Google Patents. (n.d.).
  • (PDF) 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved February 2, 2026, from [Link]

  • 6-(4-Formylphenyl)nicotinaldehyde | C13H9NO2 | CID 2764560 - PubChem - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Digitization and validation of a chemical synthesis literature database in the ChemPU - ResearchGate. (2022, July 8). Retrieved February 2, 2026, from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved February 2, 2026, from [Link]

  • US6413431B1 - HPLC method for purifying organic compounds - Google Patents. (n.d.).
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Retrieved February 2, 2026, from [Link]

  • FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance - YouTube. (2023, March 2). Retrieved February 2, 2026, from [Link]

  • Compound purity analysis and HPLC data - The Royal Society of Chemistry. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Application and Biological Evaluation of Chemical Organic Compounds - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile - ResearchGate. (2025, August 7). Retrieved February 2, 2026, from [Link]

  • Handling considerations for the mass spectrometry of reactive organometallic compounds - UVIC. (n.d.). Retrieved February 2, 2026, from [Link]

  • How to calculate the percentage purity using the HPLC? - ResearchGate. (2013, April 1). Retrieved February 2, 2026, from [Link]

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of - Modgraph. (n.d.). Retrieved February 2, 2026, from [Link]

  • Computational Chemical Synthesis Analysis and Pathway Design - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies | The Journal of Physical Chemistry A - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.